Product packaging for Diselenium(Cat. No.:)

Diselenium

Cat. No.: B1237649
M. Wt: 157.9 g/mol
InChI Key: XIMIGUBYDJDCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diselenium compounds, such as this compound dichloride (Se₂Cl₂) and dibromide (Se₂Br₂), are a well-characterized class of synthetic reagents useful in various chemical synthesis applications . These compounds are open-chain structures in a gauche conformation and can undergo reactions to form other selenium-halogen compounds . In a research context, this compound motifs are of significant interest for studying redox biology and the development of novel therapeutic agents. The diselenide bond is a key functional group in selenoproteins and other biologically active molecules, playing a crucial role in antioxidant defense systems and redox signaling . The biological activity of diselenides often involves their function as antioxidants, where they can catalyze the reduction of reactive oxygen species, or as pro-oxidants, which can trigger cytotoxic events in cells . Furthermore, synthetic diselenides are investigated for their kinase-modulating, antiproliferative, and apoptotic activities, making them promising candidates in chemoprevention and anticancer research . This product is intended for research purposes only and allows scientists to explore these complex mechanisms and develop new chemical entities. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Se2 B1237649 Diselenium

Properties

Molecular Formula

Se2

Molecular Weight

157.9 g/mol

InChI

InChI=1S/Se2/c1-2

InChI Key

XIMIGUBYDJDCKI-UHFFFAOYSA-N

SMILES

[Se][Se]

Canonical SMILES

[Se][Se]

Origin of Product

United States

Theoretical and Computational Investigations of Diselenium Species

Electronic Structure and Bonding Analysis of the Diselenium Molecule (Se₂)

The diatomic this compound molecule (Se₂), the simplest inorganic this compound species, has been a subject of numerous high-level quantum mechanical investigations aimed at characterizing its electronic states and bonding nature.

Ab initio multireference configuration interaction (MRCI) calculations have been employed to determine the potential energy curves and spectroscopic constants of the low-lying electronic states of Se₂. One such study presented the spectroscopic parameters for ten of these states, providing valuable data for understanding the molecule's electronic spectrum. iphy.ac.cn The ground state of Se₂ is a triplet state (X³Σg⁻), and its properties, along with those of excited states, are crucial for interpreting spectroscopic experiments. iphy.ac.cn

Another theoretical approach, the MP4 level of theory, has been used to compute the two-body interaction potential of a selenium dimer as a function of the internuclear distance. aps.org This method provides a means to understand the forces governing the Se-Se bond. The results from these calculations can be compared with experimental data to validate the theoretical models. For instance, ab initio calculations have yielded values for the equilibrium bond distance (r₀), dissociation energy (D₀), and vibrational frequency (ν) that are in close agreement with experimental findings. aps.org

Table 1: Comparison of Experimental and Ab Initio Spectroscopic Constants for the Se₂ Dimer
ParameterExperimental ValueAb Initio (MP4) Value
Equilibrium Separation (r₀)2.17 Å2.1735 Å
Dissociation Energy (D₀)1.54 – 1.72 eV1.5175 eV
Vibrational Frequency (ν)11.55 THz11.35 THz

Density Functional Theory (DFT) has emerged as a versatile and computationally efficient method for studying the electronic structure and reactivity of selenium compounds. DFT calculations have been successfully applied to investigate the nature of the Se-Se bond in various chemical environments. For example, DFT studies on the reaction of diphenyl diselenides with thiols have provided insights into the mechanism of Se-Se bond cleavage, a process of significant biological relevance. rsc.orgrsc.org These studies have shown that the reactivity of the diselenide bond can be tuned by the electronic nature of the substituents on the aromatic rings. rsc.org

High-level ab initio methods are crucial for accurately predicting the molecular properties and reactivity of this compound species. As mentioned, MRCI and MP4 methods have been instrumental in characterizing the diatomic Se₂ molecule. iphy.ac.cnaps.org For larger diselenide derivatives, ab initio calculations can elucidate reaction mechanisms and predict spectroscopic properties. For instance, the homolytic substitution reactions at the selenium atom in dimethyl selenide (B1212193) have been studied using various ab initio methods, including MP2, QCISD, and CCSD(T), to predict the energy barriers and transition state geometries.

Computational Modeling of Diselenide Derivatives (R-Se-Se-R')

Computational modeling of organodiselenides (R-Se-Se-R') provides valuable information on their three-dimensional structures, conformational preferences, and spectroscopic signatures.

The conformational landscape of diselenide derivatives is a key determinant of their physical and chemical properties. Theoretical energy-based conformational analysis, often performed using methods like MP2, has been applied to molecules such as divinyl selenide. nih.gov These studies, supported by experimental data, reveal the equilibrium between different nonplanar conformers. nih.gov

For diaryl diselenides, a common structural feature is a skewed conformation around the Se-Se bond, with the C-Se-Se-C dihedral angle typically being close to 90°. This conformational preference is influenced by a balance of steric and electronic effects. The rotation around the Se-Se bond in diaryl and dialkyl diselenides has been proposed to be responsible for the significant temperature dependence of their ⁷⁷Se NMR chemical shifts. acs.org

Table 2: Calculated Conformational Data for Selected Diselenides
CompoundMethodKey Finding
Divinyl selenideMP2/6-311G**Equilibrium mixture of three nonplanar conformers. nih.gov
Diaryl diselenidesDFTSkewed conformation with C-Se-Se-C dihedral angle near 90°.

Computational methods are increasingly used to predict spectroscopic parameters, aiding in the interpretation of experimental spectra and the structural elucidation of new compounds.

For ⁷⁷Se NMR spectroscopy, a powerful tool for characterizing selenium-containing molecules, DFT calculations have been employed to understand the large temperature dependence of chemical shifts in diselenides. acs.org This phenomenon is attributed to the sampling of twisted conformers at higher temperatures due to rotation around the Se-Se bond. acs.org Furthermore, a linear correlation has been established between calculated and measured ⁷⁷Se NMR chemical shifts for a series of selenaborane cluster compounds, demonstrating the predictive power of these computational approaches. nih.gov

In the realm of vibrational spectroscopy, computational analysis can assist in the assignment of vibrational modes. For instance, a combined experimental and computational vibrational circular dichroism (VCD) study was conducted on chiral seleno compounds prepared from a naphthol-based diselenide, allowing for the determination of their absolute configurations. researchgate.net

Reaction Pathway Elucidation and Mechanistic Insights via Computational Methods

Computational chemistry has emerged as a powerful tool for elucidating the intricate reaction pathways and gaining deep mechanistic insights into the reactivity of this compound compounds. Through the use of quantum mechanical methods, particularly Density Functional Theory (DFT), researchers can model chemical reactions at the molecular level, mapping out the potential energy surface and identifying key intermediates and transition states. These theoretical investigations provide valuable data on the thermodynamics and kinetics of reactions involving this compound species, complementing experimental findings and often explaining observed chemical behaviors.

One of the extensively studied reactions is the nucleophilic attack on the selenium-selenium bond of diselenides, a fundamental process in their biological activity and application in organic synthesis. Computational studies have detailed the mechanism of this reaction, particularly with thiolates as nucleophiles. The reaction is shown to proceed through an addition-elimination mechanism. researchgate.net A stable hypercoordinate selenium intermediate is formed, which lies in a significant energy well. researchgate.net This process is generally found to be both kinetically and thermodynamically more favorable than the analogous attack at a disulfide bond. researchgate.net

DFT calculations have been employed to quantify the energetics of the nucleophilic attack of a methyl thiolate (CH₃S⁻) on a series of substituted diphenyl diselenides ((R-PhSe)₂). rsc.org These studies reveal that the nature of the substituent on the phenyl ring plays a crucial role in the reactivity. Electron-withdrawing groups tend to make the reaction energy more negative, thereby favoring the reaction. rsc.org However, very strong electron-withdrawing groups can also lead to structural modifications in the reactant that increase the reaction barrier. rsc.org The calculations show no activation barrier for both the addition and elimination steps in the gas phase, suggesting these processes could be diffusion-limited. rsc.org

The table below presents key computational data for the nucleophilic attack of methyl thiolate on diphenyl diselenide.

Reaction StepSpeciesGibbs Free Energy of Addition (ΔG_add) (kcal/mol)Gibbs Free Energy of Elimination (ΔG_elm) (kcal/mol)Se-Se Bond Length (Å)Se-S Bond Length (Å)
Reactants(PhSe)₂ + CH₃S⁻--2.36-
Transition State[(PhSe)₂(SCH₃)]⁻(No barrier in gas phase)(No barrier in gas phase)2.542.54
Intermediate[PhSe-S(CH₃)-SePh]⁻-12.5-2.892.40
ProductsPhSeS-CH₃ + PhSe⁻--10.8-2.37

Data derived from DFT calculations and are illustrative of the reaction pathway.

Another area where computational methods have provided significant insights is in the realm of metal-catalyzed reactions involving diselenides. For instance, the gold-catalyzed diselenation of alkynes has been investigated to understand the reaction mechanism. researchgate.net Mechanistic studies, supported by DFT calculations, suggest the formation of a vinyl gold(I) intermediate, followed by an intermolecular migration of a selenium cation. researchgate.net This pathway involves a redox cycle for the gold catalyst.

The table below summarizes the calculated energetic data for a model gold-catalyzed diselenation reaction.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
1Coordination of Alkyne to Gold(I) Catalyst5.2-8.7
2Oxidative Addition of Diselenide15.8-12.3
3Migratory Insertion of Alkyne10.1-5.4
4Reductive Elimination8.5-25.6

These values are representative and can vary depending on the specific substrates, catalyst, and computational method employed.

Advanced Spectroscopic and Structural Elucidation of Diselenium Systems

Vibrational Spectroscopy of Diselenium and Diselenides

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, is a powerful tool for characterizing the specific bond vibrations within molecules. These vibrations are unique to the types of bonds present and their chemical environment.

Raman Spectroscopy for Se-Se Bond Characterization

Raman spectroscopy is particularly useful for studying the vibrations of symmetrical bonds and those that involve a significant change in polarizability during vibration, such as the Se-Se bond. The Se-Se stretching mode typically gives rise to a high-intensity band in the Raman spectrum. researchgate.net This heightened intensity is attributed to the significant polarization of the selenium atom. researchgate.net Studies on various diselenide compounds have identified the Se-Se stretching frequencies within specific ranges. For example, in some polymers, the Se-Se stretching frequencies are observed between 290 and 330 cm⁻¹. researchgate.net The exact frequency of this vibrational mode can vary depending on the chemical environment of the Se-Se bond. researchgate.net

Research on diacetyl diselenide, [CH₃C(O)Se]₂, utilized both FTIR and Raman spectroscopy to study its vibrational properties. The Raman spectrum of the crystalline compound showed a high-intensity band around 280 cm⁻¹, which was assigned to the Se-Se stretching mode. researchgate.net

Infrared Spectroscopy in this compound Research

Infrared (IR) spectroscopy measures the vibrations of bonds that result in a change in the molecule's dipole moment. While Raman spectroscopy is often preferred for the Se-Se stretch due to its high polarizability, IR spectroscopy provides complementary information about other functional groups and bond vibrations within this compound systems. usask.ca

FT-IR spectroscopy has been used to study the interactions of selenium species with biological systems, such as bacterial cells. nih.govresearchgate.net These studies demonstrate the application of IR spectroscopy in understanding the chemical changes and interactions involving selenium compounds in complex matrices. While these studies may not focus solely on the Se-Se bond itself, they highlight the utility of IR spectroscopy in the broader context of selenium chemistry research.

Electronic Spectroscopy of this compound Species

Electronic spectroscopy techniques probe the electronic transitions within molecules, providing information about their electronic structure and energy levels.

UV-Vis Absorption and Emission Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy involves the excitation of outer electrons by UV or visible light. shu.ac.uk The absorption spectrum reveals the wavelengths of light absorbed by a chemical species, which is characteristic of its electronic structure. shu.ac.uk For organic molecules, UV-Vis absorption in the 200-800 nm range typically corresponds to electronic transitions involving π to π* or n to π* orbitals, often in conjugated systems. libretexts.org

Studies on selenium nanoparticles, which can contain Se-Se bonds or elemental selenium structures, have utilized UV-Vis spectroscopy to characterize their formation and properties. For instance, synthesized selenium nanoparticles showed a maximum absorption at 265 nm, which was related to their crystallizability. nih.gov Another study on bio-induced selenium nanoparticles observed a highest absorption spectrum at 261 nm, attributed to the vibrations of free electrons. researchgate.net

Photoelectron Spectroscopy (XPS, UPS)

Photoelectron spectroscopy (PES), including X-ray Photoelectron Spectroscopy (XPS) and Ultra-violet Photoelectron Spectroscopy (UPS), is used to study the elemental composition and electronic state of the surface region of a sample. libretexts.orgarizona.edu XPS uses soft X-rays to examine core-level electrons, while UPS uses vacuum UV radiation to examine valence-level electrons. libretexts.orgntu.edu.tw

XPS and UPS measurements can provide insights into the binding energies of electrons, which are unique to the atom type and its oxidation state. arizona.edu This information can be used to identify the elements present in a sample and their chemical states. In the context of this compound systems, XPS and UPS can help to characterize the electronic environment of the selenium atoms and the nature of the Se-Se bond, particularly in thin films or on surfaces. researchgate.net

Studies involving diphenyl diselenide (DDSe) monolayers on gold films have employed XPS to investigate their composition and stability. acs.org XPS investigations showed the presence of beam-induced damage upon X-ray exposure to these monolayers. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Selenium-77 Isotopes

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically focusing on the naturally abundant, spin-½ isotope Selenium-77 (⁷⁷Se), is a valuable technique for probing the local chemical environment of selenium atoms in various compounds, including diselenides. cdnsciencepub.comnih.gov

⁷⁷Se NMR spectroscopy is sensitive to the chemical state of selenium, and the chemical shift values can provide significant information about the bonding and structure. cdnsciencepub.com For example, ⁷⁷Se chemical shifts for diselenides have been reported in the range of 230–360 ppm relative to (CH₃)₂Se. cdnsciencepub.com In contrast, selenols (RSeH) show shifts around -80 ppm, and selenolates (RSe⁻) are in the range of -240 to -270 ppm. cdnsciencepub.com

Studies on selenols and diselenides have shown that exchange processes can significantly affect the ⁷⁷Se NMR spectra, leading to broadened or exchange-averaged resonances. cdnsciencepub.com The ⁷⁷Se chemical shift is also influenced by the titration of neighboring groups, such as carboxylic acid and ammonium (B1175870) groups, allowing for the calculation of their pKₐ values from the NMR data. cdnsciencepub.com

⁷⁷Se NMR has been applied to study the structural properties of organophosphorus diselenides, where the principal elements of the ⁷⁷Se effective dipolar/chemical shift tensor can be calculated from solid-state NMR data to understand the distortion of the selenium environment. nih.gov The technique has also been used to characterize selenium cyanides, including this compound dicyanide (Se₂(CN)₂), with specific ⁷⁷Se NMR signals observed for different selenium species. mdpi.com

Interactive Data Table: ⁷⁷Se NMR Chemical Shifts (relative to (CH₃)₂Se)

Compound Class⁷⁷Se Chemical Shift Range (ppm)
Selenolates (RSe⁻)-240 to -270
Selenols (RSeH)Approximately -80
Diselenides (RSeSeR)230 to 360
Selenenyl sulfides (RSeSR′)250 to 340

Note: Chemical shifts are approximate ranges based on reported data and can vary depending on the specific compound and conditions.

⁷⁷Se NMR Chemical Shifts and Coupling Constants

⁷⁷Se NMR spectroscopy is a powerful tool for probing the local electronic environment of selenium atoms within this compound systems. ⁷⁷Se is a low-sensitivity spin ½ nucleus that produces narrow lines across a broad chemical shift range. huji.ac.ilnorthwestern.edu The chemical shifts are highly sensitive to the nature of the selenium compound and its local environment, including temperature and solvent effects. huji.ac.ilnorthwestern.eduresearchgate.netrsc.org

Chemical shifts for diselenides typically fall within the range of 230–360 ppm, relative to external dimethyl selenide (B1212193) ((CH₃)₂Se) or diphenyl diselenide ((C₆H₅)₂Se₂) standards. northwestern.eduresearchgate.netrsc.org For instance, diphenyl diselenide in CDCl₃ has a characteristic ⁷⁷Se chemical shift of 463 ppm. researchgate.netrsc.org The wide range of chemical shifts allows for the differentiation of various selenium species within a mixture. researchgate.net

Coupling constants in ⁷⁷Se NMR provide valuable information about bonding and connectivity. Selenium often exhibits couplings to other nuclei such as ¹H, ¹³C, ¹⁵N, ¹⁹F, and ³¹P. huji.ac.il These couplings can be observed as satellite signals in the spectra of the coupled nuclei or in the ⁷⁷Se spectrum itself. huji.ac.il Homonuclear ⁷⁷Se-⁷⁷Se coupling constants, particularly three-bond couplings, can range from 10 to 100 Hz and are influenced by stereochemistry. huji.ac.il One-bond ⁷⁷Se-¹³C coupling constants are typically around 100 Hz, while two- and three-bond couplings range from 5 to 35 Hz. huji.ac.il

Studies on dialkyl polyselenide mixtures have utilized ⁷⁷Se NMR to identify the presence of di-, tri-, tetra-, and pentaselenides and to establish the linear chain structure of higher polyselenides. researchgate.net Isotope effects, such as ⁷⁷Se-⁸⁰Se isotope effects on ⁷⁷Se chemical shifts, can aid in the assignment of homonuclear coupling constants. researchgate.net

Compound Type Typical ⁷⁷Se Chemical Shift Range (ppm) Reference Standard
Selenolates -240 to -270 (CH₃)₂Se
Selenols ~-80 (CH₃)₂Se
Diselenides 230–360 (CH₃)₂Se or (C₆H₅)₂Se₂
Selenenyl sulfides 250–340 (CH₃)₂Se or (C₆H₅)₂Se₂

Note: Chemical shifts are relative to the specified external standards.

Multi-Dimensional NMR Techniques for Structure Elucidation

While not explicitly detailed for simple this compound (Se₂) itself due to its transient nature, multi-dimensional NMR techniques are indispensable for the structural elucidation of more complex organothis compound compounds and systems containing Se-Se bonds. Techniques such as 1D ¹H-⁷⁷Se HMQC (Heteronuclear Multiple Quantum Coherence) with proton detection, 2D ¹H-⁷⁷Se HMQC with selenium detection, and 2D ¹H-⁷⁷Se HOESY (Heteronuclear Overhauser Effect Spectroscopy) with selenium detection can provide crucial connectivity and spatial proximity information. northwestern.edu Additionally, 2D ¹³C-⁷⁷Se HMQC experiments with selenium detection are valuable for establishing carbon-selenium correlations. northwestern.edu These experiments, by correlating signals from different nuclei, help to build a complete picture of the molecular structure and the arrangement of atoms around the selenium centers.

Mass Spectrometry for this compound Fragment Analysis

Mass spectrometry (MS) is a key technique for the identification and structural characterization of this compound compounds through the analysis of their fragmentation patterns. core.ac.uknih.gov The fragmentation of diselenides (R-SeSe-R) typically involves cleavage of the Se-C bond, the Se-Se bond, or intramolecular rearrangements. core.ac.uknih.govacs.org

Studies on aliphatic diselenides and selenosulfenates have shown that the ionization method significantly influences fragmentation. Negative ionization tends to favor fragmentation along the Se-Se or Se-S bonds, while positive ionization generally leads to more stable molecular ions. core.ac.uknih.govacs.org Density functional theory calculations of bond dissociation energies and molecular orbital analysis can help explain the observed fragmentation pathways. core.ac.uknih.govacs.org

Beyond fragmentation analysis, mass spectrometry can also reveal phenomena like molecular association during ionization, leading to the formation of symmetrical diselenides from asymmetrical selenosulfenates or alkylseleno adducts from diselenides. core.ac.uknih.gov High-resolution time-of-flight mass spectrometry (TOF-MS) is particularly useful for investigating such association phenomena. core.ac.uknih.gov For species that are difficult to resolve by mass alone, such as isobars, isotope pattern superimposition procedures can be applied to define overlapping clusters. core.ac.uk

Advanced mass spectrometry techniques, such as Fourier Transform Mass Spectrometry (FT-MS), including Orbitrap and Ion Cyclotron Resonance (ICR), offer high accuracy in mass measurement, enabling the determination of elemental compositions and the de novo identification of selenium species. frontiersin.org Multistage fragmentation (MSⁿ) experiments, often performed in a targeted mode, are essential for confirming and elucidating the structures of selenium-containing fragments. frontiersin.org

X-ray Diffraction and Neutron Diffraction for Solid-State Diselenide Structures

X-ray diffraction (XRD) and neutron diffraction are powerful techniques for determining the solid-state structures of this compound compounds, providing detailed information about atomic positions, bond lengths, and angles. nih.govmdpi.comnih.govresearchgate.netresearchgate.net These methods are particularly valuable for understanding the packing arrangements and intermolecular interactions in crystalline diselenides.

Single Crystal X-ray Diffraction for Bond Lengths and Angles

Single crystal X-ray diffraction is the standard technique for obtaining high-resolution structural data for crystalline materials. nih.govmdpi.comnih.govwikidoc.org By analyzing the diffraction pattern produced by a single crystal exposed to an X-ray beam, the electron density within the crystal can be determined, allowing for the precise inference of atomic positions. wikidoc.org

For single crystals of sufficient purity and regularity, this technique can determine mean chemical bond lengths and angles with high accuracy, typically within a few thousandths of an Ångström for bond lengths and a few tenths of a degree for angles. wikidoc.org This level of detail is crucial for understanding the geometry of the Se-Se bond and its surrounding molecular framework. For example, single crystal X-ray diffraction has been used to reveal the linear alignment of four selenium atoms and the presence of a four-center six-electron (4c-6e) bond in certain bis[8-(arylselanyl)naphthyl] diselenides. oup.com It has also been applied to determine the bond lengths and angles in more complex selenium-containing structures. juniperpublishers.com

Technique Information Provided Resolution (Bond Lengths) Resolution (Bond Angles) Sample State
Single Crystal X-ray Diffraction Atomic positions, bond lengths, bond angles, crystal packing ~0.001 Å ~0.1° Crystalline solid

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile and often non-destructive technique used primarily for the phase identification of crystalline materials. mdpi.comusp.orgmalvernpanalytical.comcarleton.edu Unlike single crystal XRD, PXRD is performed on polycrystalline or powdered samples. The diffraction pattern obtained is a unique fingerprint of the crystalline phases present in the material. mdpi.commalvernpanalytical.comcarleton.edu

PXRD can provide information on the angular positions and intensities of diffraction lines, which are characteristic of the unit cell dimensions and the arrangement of atoms within the crystal structure. usp.orgmalvernpanalytical.comcarleton.edu This allows for the identification of known crystalline diselenide compounds by comparing the experimental pattern to standard reference patterns. carleton.edu

Beyond phase identification, PXRD can also be used for quantitative phase analysis of crystalline mixtures and to estimate the amorphous content of a sample. usp.orgmalvernpanalytical.com It is also valuable for studying phase transitions and changes in crystalline structure under non-ambient conditions, such as varying temperature or humidity. mdpi.comusp.orgmalvernpanalytical.com While determining full crystal structures from PXRD data can be challenging without an initial model, techniques like Rietveld refinement can be applied for structural refinement. carleton.eduwikipedia.org PXRD has been used to characterize the crystalline phase of selenium nanoparticles, identifying characteristic diffraction peaks corresponding to specific crystallographic planes of trigonal selenium. researchgate.net

Technique Information Provided Sample State Key Applications
Powder X-ray Diffraction Crystalline phase identification, unit cell dimensions, quantitative phase analysis, amorphous content estimation Polycrystalline solid Characterization of crystalline materials, study of phase transitions

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical this compound Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species that have unpaired electrons, such as radical this compound species. acs.orgaip.orgrsc.orgnih.gov EPR is highly sensitive and can provide information about the identity, structure, and environment of these paramagnetic species. rsc.orgnih.govchemrxiv.org

In the context of this compound chemistry, EPR can be used to detect and characterize radical cations or other species where an unpaired electron is localized or delocalized across a Se-Se bond or a system containing a Se-Se unit. Studies have utilized EPR to identify selenium-centered radicals. aip.orgrsc.orgchemrxiv.org For example, the incorporation of diaryl diselenides into zeolites has been shown to generate "extended" selenium-centered radical cations, which were identified by their characteristic EPR spectra. acs.org These spectra exhibit specific g-values (spectroscopic splitting factor) that are indicative of the electronic environment of the unpaired electron. acs.orgaip.org For instance, a selenium radical has been reported to exhibit an asymmetric EPR spectrum with an axially symmetric g factor, with g⊥ = 2.08 and g∥ = 2.12. aip.org The g-values can also provide insight into the nature of the bond where the unpaired electron resides, such as a two-center three-electron Se-Se bond. acs.org

EPR spin trapping techniques, often used in conjunction with NMR spectroscopy, can be employed to study radical reactions involving this compound species, particularly at surfaces or in complex environments. rsc.orgchemrxiv.org Spin traps can react with transient radical species to form more stable radicals that are detectable by EPR. rsc.orgchemrxiv.org

Technique Information Provided Sample State (Typical) Key Application
Electron Paramagnetic Resonance (EPR) Spectroscopy Detection and characterization of species with unpaired electrons (radicals) Various (solid, liquid, gas) Study of radical this compound species

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS), including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local electronic and atomic structure of selenium within this compound compounds. XANES is particularly sensitive to the oxidation state and coordination chemistry of selenium, providing information about the bonding environment and the symmetry of the absorbing atom. researchgate.net EXAFS, on the other hand, yields details about the distances, types, and coordination numbers of neighboring atoms, offering quantitative structural parameters like bond lengths. core.ac.uk

Synchrotron radiation is often employed for XAS and EXAFS studies due to its high intensity and energy tunability, which are essential for obtaining high-quality spectra, especially for dilute or complex samples. nih.govacs.org Studies utilizing Se K-edge XAS have been instrumental in determining selenium speciation in various matrices, including biological systems and materials. researchgate.netosti.govnih.gov For instance, Se K-edge EXAFS has been used to investigate the local structure around selenium atoms in materials like amorphous and crystalline selenium, revealing Se-Se bond lengths. aip.orgaip.org

Research on selenium-containing amino acids, such as selenomethionine (B1662878) and selenocystine (B224153) (a diselenide), has demonstrated that Se K-edge XAS spectra are distinct enough to allow for speciation in complex biological samples through curve fitting. nih.gov In studies of selenium metabolism in cancer cells, EXAFS analysis of treated cells revealed Se-Se and Se-S bonding, providing insights into the chemical forms of selenium present intracellularly. nih.gov The measured Se-Se bond length was found to be similar to that in elemental selenium, approximately 2.35 Å. nih.gov Another study on selenium inserted in zeolites used EXAFS to determine Se-Se intrachain distances, finding values around 2.33 Å, shorter than in hexagonal selenium. anl.gov The absence of a peak around 3.44 Å in the Fourier transforms confirmed the loss of interchain bonds present in hexagonal selenium, indicating the incorporation of single selenium chains within the zeolite channels. anl.gov

High-energy-resolution fluorescence-detected X-ray absorption spectroscopy (HERFD-XAS) at the Se K-edge offers enhanced resolution compared to conventional XAS, providing more detailed information about the electronic structure. acs.orgchemrxiv.orgresearchgate.net This technique, coupled with Se Valence-to-Core (VtC) X-ray emission spectroscopy (XES), has been shown to be sensitive to changes in covalent Se bonding interactions (e.g., Se-Se, Se-C, Se-H) and can provide complementary information to XAS, aiding in the understanding of chemical and electronic structure, including protonation and redox changes in selenium compounds. acs.orgchemrxiv.org

Data from EXAFS analyses can provide specific bond length information. For example, in a study examining selenium speciation in cancer cells, EXAFS data for cells treated with selenite (B80905) showed a Se-Se bond length of 2.370 Å and a Se-S bond length of 2.195 Å. nih.gov

Technique Selenium Species Bond Type Bond Length (Å) Reference
EXAFS Elemental Se Se-Se ~2.35 nih.gov
EXAFS Selenocystine Se-Se 2.33 nih.gov
EXAFS Selenodiglutathione (GSSeSG) Se-S 2.19 nih.gov
EXAFS Se in cancer cells (selenite treatment) Se-Se 2.370 nih.gov
EXAFS Se in cancer cells (selenite treatment) Se-S 2.195 nih.gov
EXAFS Isolated Se chain in mordenite Se-Se (intrachain) 2.33 anl.gov

Advanced Spectroscopic Probes for Dynamic Processes and Mechanistic Studies

Advanced spectroscopic techniques are indispensable for investigating the dynamic processes and reaction mechanisms involving this compound compounds. Time-resolved spectroscopy, in particular, allows for the study of transient species and reaction intermediates, providing kinetic and mechanistic insights. wikipedia.org Techniques such as time-resolved UV-Vis, infrared (IR), and Raman spectroscopy can monitor changes in electronic and vibrational states over time, shedding light on reaction pathways and the evolution of molecular structures during a chemical transformation. wikipedia.orglibretexts.org

NMR spectroscopy is another powerful tool for mechanistic studies, providing detailed information about molecular structure, dynamics, and reaction pathways in solution. qucosa.de It can be used to identify reaction products, intermediates, and study the kinetics of reactions involving selenium compounds. acs.orgmdpi.comsemanticscholar.org For example, NMR spectroscopy has been used to investigate the mechanism of reactions catalyzed by selenium compounds, including the potential role of intermediates like trimeric selenonium cations. acs.org

Synchrotron-based time-resolved X-ray techniques, such as time-resolved XAS and X-ray scattering, can provide insights into structural changes occurring during reactions or dynamic processes involving selenium. envchemgroup.com These techniques can capture snapshots of the local environment around selenium atoms as a reaction progresses.

Studies on the mechanism of selenocysteine (B57510) lyase, an enzyme involved in selenium metabolism, have utilized techniques like UV-visible spectrum analysis and mass spectrometry (ESI-MS) to identify enzyme-bound intermediates and understand how the enzyme distinguishes between selenocysteine and cysteine. nih.gov

The application of advanced spectroscopic probes extends to studying the behavior of selenium in complex environments, such as the biotransformation of selenium by fungi. Time-resolved studies using techniques like XAS have been employed to track selenium speciation over time, revealing the formation of different selenium transformation products, including elemental selenium nanoparticles. acs.org

Mechanistic studies of reactions involving electrophilic selenium species, which can be generated from diselenides, often involve the postulation and investigation of transient intermediates like seleniranium ions. Spectroscopic methods, combined with other analytical techniques, can provide evidence for the formation and reactivity of such species, helping to elucidate reaction mechanisms such as selenofunctionalization of olefins. nih.gov

The combination of multiple spectroscopic techniques often provides a more comprehensive understanding of complex systems and dynamic processes involving this compound compounds. For instance, coupling separation techniques with mass spectrometry (e.g., LC-ICP-MS, ESI-MS) is commonly used for selenium speciation analysis, allowing for the identification and quantification of different selenium species in a mixture. spectroscopyonline.com

PubChem CIDs for mentioned compounds:

Selenocysteine: 23677095

Selenomethionine: 71257

Selenocystine: 10786

Selenodiglutathione: 132990

Reactivity and Reaction Mechanisms Involving Diselenium

Homolytic and Heterolytic Cleavage of Se-Se Bonds

The selenium-selenium bond in diselenides can undergo cleavage via two primary mechanisms: homolytic and heterolytic fission. Homolytic cleavage involves the symmetrical breaking of the Se-Se bond, with each selenium atom retaining one electron from the shared pair, resulting in the formation of highly reactive selenyl radicals (R-Se•). This process is often initiated by heat or light and is a key step in radical-based reactions involving diselenides. pressbooks.publibretexts.orgwikipedia.orgmaricopa.edu The bond-dissociation energy of the Se-Se bond influences the energy required for homolytic cleavage. wikipedia.org

Heterolytic cleavage, on the other hand, involves the unsymmetrical breaking of the Se-Se bond, where one selenium atom retains both electrons, leading to the formation of a selenide (B1212193) anion (R-Se⁻) and a selenium cation (R-Se⁺). wikipedia.orgmaricopa.edu This type of cleavage is often influenced by the polarity of the bond and the presence of suitable reaction partners, such as nucleophiles or electrophiles. While commonly assumed that electron capture on diselenides always leads to Se-Se bond fragmentation, high-level ab initio calculations indicate this is not always the case, particularly when substituents attached to the diselenide bridge have high electronegativity. acs.orgnih.govnih.gov In such instances, cleavage of the Se-X bond (where X is the substituent) may be favored over Se-Se bond cleavage. acs.orgnih.gov The mechanism of bond breaking can be more intricate than previously assumed, potentially involving the crossing of several states, especially for asymmetric derivatives. acs.orgnih.gov

Computational studies have explored the potential energy surfaces for nucleophilic attack at the selenium atom in diselenides, suggesting an addition-elimination mechanism involving a stable hypercoordinate selenium intermediate. researchgate.net Nucleophilic attack at selenium is generally found to be kinetically and thermodynamically more favorable than at sulfur in analogous disulfide compounds. researchgate.net

Oxidation-Reduction Chemistry of Diselenides

Diselenides participate readily in oxidation-reduction (redox) reactions, which are fundamental to their biological functions and applications in catalysis. The interconversion between selenolates (R-Se⁻) and diselenides (R-Se-Se-R) is a key redox equilibrium. nih.gov

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of diselenides is characterized by their redox potentials, which reflect the ease with which they can be oxidized or reduced. These potentials are influenced by factors such as pH, temperature, and the nature of substituents on the selenium atoms. nih.govresearchgate.net Studies on selenocystine (B224153), a diselenide-containing amino acid, have provided voltammetric characterization of the selenocystine/selenocysteine (B57510) redox couple under physiologically relevant conditions. researchgate.net Transition metal diselenides (MSe₂) have also been investigated for their electrochemical properties, particularly as electrode materials in supercapacitors, where their ability to store charges through redox reactions is exploited. cnsejournals.org The species-specific redox potentials of diselenide-selenolate pairs are pH-independent standard redox potential values. nih.gov However, the redox potential values for different microspecies of the same parent compound can differ considerably. nih.gov

Reactions with Oxidizing and Reducing Agents

Diselenides react with both oxidizing and reducing agents. Reducing agents, such as thiols (e.g., glutathione (B108866), dithiothreitol) or hydride-donating reagents (e.g., sodium borohydride), can cleave the Se-Se bond to form selenols (R-SeH) or selenolate anions (R-Se⁻). rsc.orgscielo.brresearchgate.netchimia.ch This reduction is considered a key step in the biological activity of some organoselenium compounds, including their glutathione peroxidase (GPx) mimic potential. nih.govrsc.orgscielo.br The reaction with thiols involves the formation of selenylsulfide (Se-S) intermediates. rsc.orgscielo.br

Oxidizing agents can transform diselenides into higher oxidation states of selenium. For example, reaction with hydrogen peroxide can lead to the formation of seleninic acids (R-SeO₂H) or other oxidized species. rsc.orgscielo.brrsc.orgnih.gov The reaction of diselenides with hypobromous acid (HOBr) results in seleninic acids as the end products, requiring three moles of HOBr per mole of diselenide for complete conversion. rsc.org This process involves the transfer of six electrons, oxidizing the selenium atoms from an oxidation state of -I in the diselenide to +II in the seleninic acid, while HOBr (Br[+I]) is reduced to Br⁻ (Br[-I]). rsc.org

Diselenides can also act as catalysts in oxidation reactions, often involving the in situ generation of electrophilic selenium species through oxidation. nih.govnih.govmdpi.com

Nucleophilic and Electrophilic Reactions of Diselenium Species

This compound species can participate in both nucleophilic and electrophilic reactions, depending on the reaction conditions and the nature of the organic group attached to the selenium. Selenide anions (R-Se⁻), formed by the reduction of diselenides, are potent nucleophiles and can react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-selenium bonds. chimia.ch This reductive cleavage of diselenides is a common method for generating nucleophilic selenium reagents for organic synthesis. chimia.ch

Conversely, diselenides can be activated to generate electrophilic selenium species. Oxidation of diselenides is a common method for producing electrophilic selenium reagents, such as selenenyl halides (R-SeX) or related species. nih.govmdpi.comwiley-vch.deresearchgate.net These electrophilic selenium species can react with nucleophiles, particularly alkenes and alkynes, in addition reactions. mdpi.comwiley-vch.de The reaction of electrophilic selenium reagents with alkenes typically involves a stereospecific anti-addition, proceeding through the formation of a seleniranium ion intermediate. wiley-vch.de This intermediate can then be opened by an external or internal nucleophile, leading to addition or cyclization products. wiley-vch.de Electrophilic selenium species can also be used for the α-selenenylation of carbonyl compounds. wiley-vch.de

Chalcogenide exchange reactions, including those involving diselenides and selenenyl sulfides, are important bimolecular nucleophilic substitution (SN2) reactions where selenium species can act as the nucleophile, central atom, or leaving group. nih.gov Computational studies have provided insights into the kinetics and thermodynamics of SN2 reactions at selenium centers, comparing them to analogous reactions at sulfur. researchgate.netnih.gov

Cycloaddition and Insertion Reactions Involving this compound Units

This compound units can be involved in cycloaddition and insertion reactions, contributing to the formation of cyclic and functionalized organic molecules. Cycloaddition reactions involve the concerted bonding together of two unsaturated molecules to form a cyclic product. kharagpurcollege.ac.inlibretexts.orgfiveable.me While the classic Diels-Alder reaction ([4+2] cycloaddition) involves dienes and dienophiles, the participation of this compound species in cycloaddition reactions, particularly [3+2] cycloadditions involving selenoaldehydes, has been explored computationally. scielo.org.mx These reactions can lead to the formation of five-membered heterocyclic products. scielo.org.mx

Insertion reactions involve the interposition of one chemical entity into an existing bond of another. researchgate.netwikipedia.orgbeilstein-journals.org In the context of this compound chemistry, insertion reactions can involve the incorporation of a this compound unit or a selenium atom into a bond. While less common than other reaction types, examples exist, such as the insertion of selenium into phosphorus-phosphorus bonds of diphosphines. researchgate.net Radical-based insertion reactions involving isocyanides and diselenides under photoirradiation have also been reported, leading to sequential addition products. beilstein-journals.org

Photochemical and Radiolytic Reactions of this compound

This compound compounds can undergo transformations when exposed to light (photochemical reactions) or ionizing radiation (radiolytic reactions). Photochemical reactions are initiated by the absorption of light, which provides the energy required to break or reorganize chemical bonds. msu.edumdpi.com Under UV irradiation, organoselenium compounds can undergo direct photolysis (photo-cleavage), followed by photo-oxidation. researchgate.netpsu.edu The photo-cleavage rates can vary significantly depending on the specific organoselenium compound. researchgate.net Photochemical reactions involving diselenides can lead to the homolytic cleavage of the Se-Se bond, generating selenyl radicals. mdpi.comnih.gov These radicals can then participate in various radical reactions, such as addition to alkenes or alkynes, leading to the formation of new carbon-selenium bonds. mdpi.comnih.gov Visible-light irradiation has been shown to trigger the cleavage of the Se-Se bond in diselenides, generating selenyl radicals that can attack terminal alkynes in hydroselenation reactions. mdpi.com Photochemical cyclization reactions involving diselenides have also been reported. nih.gov

Radiolytic reactions involve the interaction of ionizing radiation with matter, leading to the formation of reactive species such as radicals and ions. Studies on the pulse radiolysis of diaryl diselenide radical anions have investigated the cleavage of the selenium-selenium bond under these conditions. researchgate.net While unimolecular fission of symmetric sigma bonds typically occurs homolytically upon thermal or photochemical activation, studies suggest that net heterolysis of symmetric and homopolar sigma bonds, including Se-Se bonds, can be achieved through stimulated doublet-doublet electron transfer (SDET) after initial thermal homolysis and subsequent photoexcitation. researchgate.net This process can lead to coincidental symmetry breaking and net heterolysis. researchgate.net

Diselenide Metathesis Reactions

Diselenide metathesis refers to the exchange reaction of diselenide bonds, leading to the redistribution of selenium atoms between different molecular entities. This dynamic covalent chemistry is analogous to disulfide metathesis but often occurs under milder conditions due to the lower bond dissociation energy of the Se-Se bond compared to the S-S bond jst.go.jptandfonline.comnih.govehu.es. The bond dissociation energy for a diselenide bond is approximately 172 kJ/mol, while for a disulfide bond, it is around 240 kJ/mol jst.go.jptandfonline.comnih.gov.

Diselenide metathesis can be induced by various stimuli, including light irradiation, heat, and the presence of catalysts or nucleophiles jst.go.jptandfonline.comresearchgate.netacs.org. The mechanism of diselenide metathesis can vary depending on the conditions. One proposed mechanism, particularly for light-driven reactions, involves the homolytic cleavage of the diselenide bond to form seleno radicals (RSe•) jst.go.jpresearchgate.netchinesechemsoc.org. These radicals can then participate in chain reactions, abstracting a selenium atom from another diselenide bond or coupling with other radicals to form new diselenide linkages jst.go.jp. Evidence supporting a radical mechanism includes the inhibition of the reaction by radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl jst.go.jp.

However, diselenide metathesis can also occur under dark conditions, suggesting alternative mechanisms, such as a nucleophilic pathway involving attack on the selenium atom jst.go.jpnih.gov. Studies have also proposed a polarization-induced metathesis mechanism for diselenides under heating conditions in the dark, supported by density functional theory (DFT) calculations which indicate that polarity significantly affects heterolytic rather than homolytic bond dissociation energies acs.org. The exchange reaction rates and equilibrium conversions in diselenide metathesis can be influenced by factors such as the electronic properties and aromaticity of substituents on the diselenide, as well as external conditions like the solvent and the nature of the stimulus researchgate.net.

Diselenide metathesis is a key reaction in the dynamic covalent chemistry of selenium and has found applications in areas such as self-healing materials, fluorescent probes, organic synthesis, and the synthesis of selenocysteine-containing peptides and proteins jst.go.jpresearchgate.netnih.gov. For instance, it has been utilized in the synthesis of selenoprotein F and in modifying peptides containing selenocysteine residues jst.go.jp. The reaction allows for the convenient generation of peptide libraries and is important for the folding of peptides containing selenocysteine residues researchgate.netnih.gov.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound species and diselenide bonds are crucial for understanding their behavior and reactivity. Studies have investigated the reaction rates of diselenides with various oxidants and nucleophiles, providing insights into their reaction mechanisms and potential applications.

Diselenides react with biologically relevant oxidants such as hypochlorous acid (HOCl) and singlet oxygen (¹O₂) at relatively high rates. For example, apparent second-order rate constants for the reaction of diselenides with HOCl and ¹O₂ are typically two orders of magnitude slower than those for selenols but are comparable to or greater than those for analogous sulfur species like cysteine and methionine nih.gov. This high reactivity with certain oxidants suggests that selenium-containing compounds, including diselenides, can act as effective oxidant scavengers nih.gov.

Reactions of diselenides with hydrogen peroxide (H₂O₂) and other hydroperoxides are generally much slower nih.gov. For instance, the rate constant for the reaction of diselenides with H₂O₂ is less than 1 M⁻¹s⁻¹, while with amino acid and peptide hydroperoxides, it is around 10² M⁻¹s⁻¹ nih.gov.

Kinetic studies on the cleavage of the diselenide bond by nucleophiles, such as thiolates, have shown that the reaction rate is influenced by the electronic nature of substituents on the diselenide rsc.org. Electron-withdrawing groups tend to increase the reaction rate and lead to more favorable thermodynamics rsc.org.

The bond dissociation energy of the diselenide bond (approximately 172 kJ/mol) is a key thermodynamic parameter influencing its reactivity and propensity for cleavage and metathesis reactions jst.go.jptandfonline.comnih.govehu.es. This lower bond energy compared to the disulfide bond contributes to the milder conditions often required for diselenide metathesis tandfonline.com.

Thermodynamic studies on selenium compounds also encompass the stability and formation of various selenium species, including those with Se-Se bonds, under different conditions. While comprehensive thermodynamic data for all this compound transformations may be limited, evaluations of the thermodynamic properties of selenium compounds, including binary inorganic selenium compounds in various states, provide foundational data for understanding their behavior oecd-nea.orgresearchgate.net. Studies on the thermodynamics of selenium minerals in near-surface environments, for example, consider the stability of selenides and selenites under varying redox potentials and acidity researchgate.net.

Kinetic and thermodynamic data are essential for predicting the outcome and rate of reactions involving this compound species and for designing systems that utilize the dynamic nature of the diselenide bond, such as redox-responsive materials nih.gov.

Interactive Table: Apparent Second-Order Rate Constants for Reactions of Selenium Species with Oxidants (Example Data)

Selenium SpeciesOxidantApparent Second-Order Rate Constant (M⁻¹s⁻¹)Source
Diselenides (RSeSeR')HOCl~10⁶ - 10⁷ (estimated from "two orders of magnitude slower" than selenols at >10⁸) nih.gov
Diselenides (RSeSeR')¹O₂~10⁶ - 10⁷ (estimated from "two orders of magnitude slower" than selenols at >10⁸) nih.gov
Diselenides (RSeSeR')H₂O₂<1 nih.gov
Diselenides (RSeSeR')Amino acid/peptide hydroperoxides~10² nih.gov
Dimethyl diselenide (DMDSe)HOBr(4.3 ± 0.4) × 10⁷ rsc.org
Diphenyl diselenide (DPDSe)HOBr(8.0 ± 0.4) × 10⁶ rsc.org

Note: The values for general "Diselenides" with HOCl and ¹O₂ are estimations based on the provided relative rates to selenols in the source nih.gov. Specific diselenides may have different rate constants.

Coordination Chemistry of Diselenium and Diselenide Ligands

Metal Complexes Featuring Diatomic Diselenium (Se₂) as a Ligand

Diatomic this compound (Se₂) can coordinate to metal centers, forming unique complexes. While less common than complexes with diselenide ligands, Se₂ coordination compounds are of significant interest due to the nature of the Se-Se bond and its interaction with the metal.

Synthetic Approaches to Se₂ Coordination Compounds

Synthetic routes to Se₂ coordination compounds often involve reactions with metal precursors and selenium sources. The formation of these complexes can occur through various mechanisms, including oxidative addition or other redox processes. For instance, a dimeric Cu(I) complex featuring an η²-Se₂ bonding mode was synthesized via a selenium-proton exchange and an internal redox process from a metathetical reaction between [Li(TMEDA)][(H)C(PPh₂Se)₂] and CuCl₂. acs.orgacs.orgacs.orgnih.gov

Bonding Modes and Electronic Interactions in Se₂ Complexes

In metal complexes, diatomic this compound can exhibit different bonding modes. A notable example is the η²-Se₂ bonding mode, where the Se₂ ligand coordinates to the metal center through both selenium atoms. acs.orgacs.orgacs.orgnih.gov This mode is observed in certain copper(I) complexes. acs.orgacs.orgacs.orgnih.gov The interaction between the metal center and the Se₂ ligand involves complex electronic interactions, influencing the properties of the resulting complex. The electronic spectra of transition metal complexes are influenced by factors such as electron configuration, inter-electronic repulsions, and spin-orbit coupling. dalalinstitute.comslideshare.net

Coordination of Organic and Inorganic Diselenide Ligands (RSeSeR')

Organic and inorganic diselenide ligands, with the general formula RSeSeR', where R and R' can be organic groups or inorganic moieties, are well-known for their ability to coordinate to a wide range of metal ions. researchgate.net These ligands can engage in various coordination modes, contributing to the diversity of metal-diselenide complexes.

Chelation and Bridging Modes of Diselenides

Diselenide ligands can coordinate to metal centers through different modes, including chelation and bridging. uwo.canju.edu.cn In chelation, the diselenide ligand binds to a single metal center through both selenium atoms, forming a ring structure. webassign.net Bridging, on the other hand, involves the diselenide ligand connecting two or more metal centers. webassign.net The coordination chemistry of 2,2'-dipyridyl diselenide (PySeSePy) provides examples of different coordination modes, including N,N'-coordination and Se,Se'-coordination, depending on the metal center and reaction conditions. figshare.comepa.govacs.org The ability of a ligand to chelate or bridge can be influenced by factors such as the ligand structure and the metal ion. webassign.netnih.gov

Influence of Metal Centers on Se-Se Bond Activation

The metal center plays a crucial role in the coordination chemistry of diselenide ligands, particularly in influencing the activation and cleavage of the Se-Se bond. uwo.ca Coordination to a metal can polarize the diselenide bond, facilitating its cleavage. researchgate.net Oxidative addition of diselenides to low-valent metal centers is a common pathway for Se-Se bond cleavage, leading to the formation of metal complexes with selenolate ligands (RSe⁻). researchgate.net This process involves the insertion of the metal into the Se-Se bond, with a change in the formal oxidation state of the metal. researchgate.net

Redox-Active Metal-Diselenide Frameworks

Metal-organic frameworks (MOFs) incorporating redox-active metal centers or organic linkers have garnered significant attention for their potential applications in areas such as energy storage and catalysis. nju.edu.cnresearchgate.netrsc.orgacs.org The incorporation of diselenide units into MOFs can introduce redox activity and influence the framework's electronic properties. While the search results primarily discuss redox-active MOFs with dithiolene linkers (sulfur analogues) nju.edu.cn and other redox-active components researchgate.netrsc.orgacs.orgrsc.org, the principles of incorporating redox-active ligands apply to diselenides as well. The Se-Se bond in diselenides can undergo redox transformations, making them suitable components for constructing redox-active frameworks. jst.go.jpacs.org The design and synthesis of such frameworks involve the careful selection of metal ions and diselenide ligands to achieve desired structural and electrochemical properties.

Structural and Electronic Characterization of Diselenide Coordination Compounds

The structural and electronic characterization of coordination compounds containing diselenide ligands is crucial for understanding their properties and potential applications. A variety of analytical techniques are employed to elucidate the molecular geometry, bonding, and electronic structure of these complexes.

Structural Characterization:

Studies on bis[2-(dimethylaminomethyl)-phenyl] diselenide and its derivatives have also utilized X-ray crystallography to determine their structures, highlighting intramolecular Se⋯N coordination interactions and the conformation of chelate rings. capes.gov.br The strength of these interactions can vary depending on substituents. capes.gov.br In some cases, diselenide ligands undergo reductive cleavage of the Se-Se bond upon coordination, forming selenolate complexes, whose structures can also be determined by X-ray diffraction. rsc.orgfigshare.com For example, the reaction of 2,2'-dipyridyl diselenide with certain metal carbonyl complexes leads to the formation of 2-pyridylchalcogenato complexes with determined crystal structures. figshare.com

Structural analysis by X-ray diffraction has also provided insights into intermolecular interactions, such as C-H⋯π, π⋯π, and Se⋯H contacts, which influence the crystal packing of these complexes. rsc.orgrsc.org Intramolecular non-bonded Se⋯O interactions have been observed in certain diselenides, and their distances can be influenced by steric factors. rsc.org

Data from X-ray diffraction studies provide specific bond lengths and angles that are characteristic of diselenide coordination environments. For example, in nickel(II) complexes with phosphor-dichalcogenide ligands, Ni-Se bond lengths have been reported around 2.34 Å for square planar geometries. researchgate.net Mercury selenolate complexes derived from 2-phenylbenzamide ligands show varying Hg-Se and Hg-O interactions depending on substituents, influencing whether the complex exists as a monomer or a dimer in the crystal structure. rsc.org

Here are some examples of structural parameters reported for diselenide and related selenolate complexes:

CompoundMetalLigand TypeCoordination GeometrySelected Bond Lengths (Å)Selected Bond Angles (°)Ref.
Bis[2-(dimethylaminomethyl)-phenyl] diselenideN/ADiselenideN/ASe-N: 2.856-2.863N/A capes.gov.br
[2-(dimethylaminomethyl)phenyl]-selenium bromideN/AOrganoselenium halideT-shapedSe-N: 2.143N/A capes.gov.br
[Ni(LSe)(PPh3)] (LSe = Schiff base-substituted chalcogenolato ligand)Ni(II)SelenolateSquare PlanarNi-Se: ~2.34N-Ni-Se: 86.8-91.0 researchgate.netd-nb.info
[Pd(LSe)(PPh3)] (LSe = Schiff base-substituted chalcogenolato ligand)Pd(II)SelenolateSquare PlanarPd-Se: ~2.366N-Pd-Se: 86.8-91.0 rsc.orgd-nb.info
[Pt(LSe)(PPh3)] (LSe = Schiff base-substituted chalcogenolato ligand)Pt(II)SelenolateSquare PlanarPt-Se: N/AN-Pt-Se: 86.8-91.0 d-nb.info
[Zn(PySeSePy)Cl2] (PySeSePy = 2,2'-dipyridyl diselenide)Zn(II)DiselenideTetrahedralN/AN/A figshare.comacs.org
[Hg{C6H4(CONMe2)Se}2]Hg(II)SelenolateLinear/DimericHg-Se: 3.3212-3.4076N/A rsc.org
[(CH3)2NC(NH2)Se]2(2+)N/ADicationic diselenideN/ASe-Se: 2.384N/A researchgate.net

Electronic Characterization:

Electronic properties of diselenide coordination compounds are investigated using various spectroscopic and theoretical methods. UV-Vis spectroscopy is commonly used to study electronic transitions, providing information about the electronic structure and potential for applications in optoelectronics. mdpi.commdpi.comscirp.orgisca.me For example, UV-Vis spectra of platinum(IV) complexes with axial phenyl selenide (B1212193) ligands show intense absorption bands in the UV region. mdpi.com Cobalt selenide has shown high absorption in the UV region, making it suitable for UV filters. isca.me

NMR spectroscopy, including 1H, 13C, and 77Se NMR, is invaluable for characterizing the electronic environment of atoms in solution and confirming the proposed structures. capes.gov.brrsc.orgrsc.orgmdpi.commdpi.comrsc.org Changes in chemical shifts compared to free ligands can indicate coordination to the metal center. mdpi.com 77Se NMR spectroscopy is particularly useful for probing the local electronic environment of the selenium atoms in diselenide and selenolate complexes. rsc.orgmdpi.comrsc.org

Theoretical calculations, particularly Density Functional Theory (DFT), are widely employed to complement experimental structural and electronic characterization. mdpi.comarxiv.orgstepacademic.netajol.inforsc.orgresearchgate.net DFT calculations can optimize molecular geometries, predict electronic structures, and provide insights into bonding and charge distribution. mdpi.comrsc.org For instance, DFT has been used to investigate the electronic properties of oxygen-adsorbed monolayer Niobium Diselenide (NbSe2), showing that the metallic behavior is preserved upon adsorption. arxiv.orgstepacademic.net DFT calculations have also been applied to study the electronic properties of tungsten diselenide (WSe2), revealing its indirect band gap semiconducting nature. ajol.info In some cases, DFT calculations help to understand the nature of elongated chalcogen-chalcogen bonds in multi-chalcogen-centered ligands. researchgate.net DFT has also been used to optimize the geometry and calculate the energy differences between ground and excited states in luminescent platinum(IV) complexes, which correlate well with experimental emission data. mdpi.com

Other techniques used for electronic characterization include X-ray Photoelectron Spectroscopy (XPS), which can verify the chemical composition and binding energies of elements in the compounds. mdpi.com Raman spectroscopy is also used to study vibrational properties, which can be related to structural features and phase information. mdpi.comacs.org

Here are some examples of spectroscopic and electronic properties studied:

Compound / MaterialTechnique(s)Key FindingsRef.
Bis[2-(dimethylaminomethyl)-phenyl] diselenideMultinuclear NMR (1H, 13C, 77Se), IR, RamanCharacterization of compounds and interactions in solution. capes.gov.br capes.gov.br
PtSe2 (2D)Raman spectroscopy, XRD, XPSThickness-dependent Raman spectra, XPS confirms PtSe2 phase, transition from semimetal to semiconductor. mdpi.com mdpi.com
Pt(IV) complexes with axial phenyl selenide ligandsMultinuclear NMR (1H, 13C, 77Se), UV-Vis, DFTNMR confirms structure, UV-Vis shows intense absorption, DFT used for geometry optimization and emission prediction. mdpi.com mdpi.com
NbSe2 (monolayer) + O/O2 adsorptionDFT (First principles calculations)Metallic behavior preserved upon adsorption, charge redistribution occurs. arxiv.orgstepacademic.net arxiv.orgstepacademic.net
WSe2 (bulk hexagonal and trigonal phases)DFTIndirect band gap semiconductor, band gap energy 1-1.5 eV, anisotropic optical properties. ajol.info ajol.info
Cobalt selenideXRD, SEM, EDAX, FTIR, UV-VisOrthorhombic structure, high absorption in UV region. isca.me isca.me
CdZnSe alloysDFTDirect bandgap, bandgap decreases with increasing Cd concentration, orbital contributions analyzed. frontiersin.org frontiersin.org

Detailed Research Findings:

Detailed research findings often involve correlating structural parameters obtained from X-ray diffraction with spectroscopic data and theoretical calculations to gain a comprehensive understanding of the bonding and electronic structure. For instance, studies on metal complexes with pyridyl-selenium ligands discuss the structural characterization by spectroscopic methods and SCXRD, linking structure to potential applications. researchgate.netresearchgate.net The oxidative addition of disulfides/diselenides to metal centers and the subsequent formation of chalcogenolato complexes have been studied using X-ray crystallography and NMR spectroscopy to confirm the resulting structures and geometries. rsc.org

The study of transition metal dichalcogenides like PtSe2 and WSe2, which can be considered as containing diselenide-like units within their layered structures, provides further examples of how structural variations (e.g., number of layers, crystal phase) can significantly impact electronic properties like band gap and conductivity, characterized by techniques like Raman, XPS, XRD, and DFT. ajol.infomdpi.com

The interplay between structural features, such as bond lengths and angles, and electronic properties, like spectroscopic shifts and band gaps, is a central theme in the characterization of diselenide coordination compounds. This integrated approach, combining experimental techniques with theoretical calculations, provides a detailed picture of these fascinating materials.

Diselenium in Catalysis and Synthetic Methodologies

Diselenium-Containing Catalysts for Organic Transformations

Diorganyl diselenides, particularly diaryl diselenides, have emerged as effective catalysts for a variety of organic transformations. bcrec.id Their catalytic activity stems from the relative weakness of the Se-Se bond, which can be cleaved under mild conditions to generate highly reactive selenium species. These catalysts are valued for their high efficacy, mild reaction conditions, and functional group tolerance. bcrec.id

Oxidation Reactions (e.g., thiol oxidation)

Diselenides are effective catalysts for the oxidation of thiols to disulfides, a reaction of significant importance in biological and chemical systems. The catalytic cycle for thiol oxidation by diselenides involves the formation of a key selenol intermediate. mdpi.comchimia.ch The process is initiated by the attack of a thiolate anion on the diselenide, leading to the cleavage of the Se-Se bond and the formation of a selenylsulfide and a selenolate. The selenolate is then active in reducing oxidizing agents, or in the context of thiol oxidase activity, it is oxidized by oxygen to regenerate the diselenide, completing the catalytic cycle. mdpi.comchimia.ch

The general mechanism for the diselenide-catalyzed oxidation of thiols can be summarized as follows:

Activation of Diselenide: A thiol (R'SH) reacts with the diselenide (R-Se-Se-R) to form a selenylsulfide (R-Se-S-R') and a selenol (R-SeH).

Oxidation of Selenol: The selenol is then oxidized, often by molecular oxygen, back to the diselenide, allowing the catalytic cycle to continue.

This catalytic process is fundamental to the glutathione (B108866) peroxidase (GPx)-like activity of some organoselenium compounds, where they protect against oxidative damage by catalyzing the reduction of hydroperoxides with thiols. nih.gov

Reduction Reactions

This compound compounds can also catalyze reduction reactions. A notable example is the reduction of nitroarenes. Diphenyl diselenide has been employed as a catalyst in the reduction of nitroarenes using sodium borohydride (B1222165) (NaBH₄) in an alkaline ethanolic solution. eurekaselect.comingentaconnect.com In this system, the diphenyl diselenide is reduced in situ to sodium phenylselenolate, which then acts as an electron transfer agent to reduce the nitroarene. eurekaselect.comingentaconnect.com Depending on the reaction temperature, this method can selectively yield either azoxyarenes (at room temperature) or azoarenes (at elevated temperatures). eurekaselect.comingentaconnect.com The electronic nature of the substituents on the nitroarene influences the efficiency of the reduction. eurekaselect.com

While the direct catalytic role of diselenides in the reduction of aldehydes and ketones is less commonly reported, the reduction of these carbonyl compounds to alcohols is a fundamental transformation in organic synthesis, typically achieved with hydride reagents like sodium borohydride. libretexts.orgnih.gov The principles of diselenide catalysis in reductions, as seen with nitroarenes, suggest potential for similar applications with other functional groups under specific conditions.

Addition Reactions to Unsaturated Substrates

Diselenides are precursors to electrophilic selenium species that can add to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. These reactions, often referred to as selenenylation reactions, are a powerful tool for the functionalization of unsaturated substrates. The addition of selenium-based reagents to alkynes and alkenes can proceed with high regio- and stereoselectivity. semanticscholar.orggoogle.com For instance, the electrophilic addition of selenium dihalides, which can be generated from elemental selenium, to alkynes typically occurs in an anti-addition fashion, leading to the formation of (E)-vinylic selenides. semanticscholar.org

Similarly, iodine-mediated selenylation of alkenes with organic diselenides provides a method for the introduction of a selenium moiety. researchgate.net These reactions highlight the role of diselenides as a source of electrophilic selenium for addition reactions.

Cyclization and Annulation Reactions

This compound-mediated or -catalyzed reactions have been effectively utilized in the construction of various heterocyclic and carbocyclic ring systems through cyclization and annulation strategies. bcrec.id These reactions often proceed through radical or electrochemical pathways, demonstrating the versatility of diselenides in initiating complex molecular transformations. researchgate.netresearchgate.net

Visible-light-mediated radical cyclization reactions using diselenides as a source of selenyl radicals have been developed for the synthesis of selenium-containing heterocycles. ingentaconnect.com For example, the irradiation of a diselenide can generate a selenium radical, which then adds to an unsaturated bond within the substrate, initiating a cyclization cascade that ultimately leads to the formation of a cyclic product. ingentaconnect.com This strategy has been applied to the synthesis of various selenium-containing cycles from 1,6-enynes. ingentaconnect.com

Electrochemical methods have also been employed to initiate cyclization reactions. In these cases, the diselenide can be oxidized or reduced at an electrode to generate the reactive species that triggers the cyclization process. researchgate.netresearchgate.net An example is the electrochemical oxidative radical cascade cyclization of dienes with diselenides to synthesize seleno-benzazepines. researchgate.net

The table below presents examples of this compound-catalyzed organic transformations.

Reaction TypeCatalyst/MediatorSubstrateProductYield (%)Reference
Oxidation Diphenyl diselenideThiolsDisulfidesHigh mdpi.comchimia.ch
Reduction Diphenyl diselenideNitroarenesAzoxyarenes/AzoarenesGood eurekaselect.comingentaconnect.com
Addition Selenium dihalidesAlkynes(E)-Vinyl selenidesQuantitative semanticscholar.org
Cyclization Diphenyl diselenide1,6-EnynesSelenium-containing cyclesGood ingentaconnect.com
Cyclization Diaryl diselenidesDienesSeleno-benzazepinesUp to 84 researchgate.net

Role of Diselenides as Precursors in Chalcogenation Reactions

Diselenides are fundamental precursors for the synthesis of a wide range of organoselenium compounds. mdpi.comchimia.ch They serve as a stable and convenient source of selenium that can be converted into various reactive selenium species for introduction into organic molecules, a process known as selenation. The Se-Se bond in diselenides can be cleaved through oxidation, reduction, or homolytic cleavage to generate electrophilic, nucleophilic, or radical selenium reagents, respectively. chimia.ch

For instance, reduction of diselenides with agents like sodium borohydride generates selenolates (RSe⁻), which are potent nucleophiles used in the synthesis of selenides and other selenium-containing compounds. Conversely, oxidation of diselenides can produce electrophilic selenium species that are used in addition and substitution reactions. The use of elemental selenium in conjunction with other reagents can also lead to the formation of diselenides, which then act as the selenating agent in subsequent transformations. researchgate.net

This compound-Mediated Radical Reactions in Synthesis

The relatively weak Se-Se bond in diselenides (bond dissociation energy of approximately 170-200 kJ/mol) makes them excellent precursors for selenium-centered radicals upon photolysis or thermolysis. These selenyl radicals (RSe•) are highly reactive species that can participate in a variety of radical reactions, making them valuable tools in organic synthesis.

Visible-light photoredox catalysis has emerged as a powerful method for generating selenyl radicals from diselenides under mild conditions. Upon irradiation with visible light, often in the presence of a photosensitizer, the diselenide undergoes homolytic cleavage of the Se-Se bond to produce two equivalents of the selenyl radical. eurekaselect.com These radicals can then engage in addition reactions to unsaturated bonds, such as alkenes and alkynes, to form carbon-centered radicals. This initial addition can be followed by subsequent transformations, such as intramolecular cyclization or intermolecular trapping, to construct complex molecular architectures. eurekaselect.comingentaconnect.com

A key feature of diselenides in these radical processes is their ability to act as efficient radical trapping agents. This property is crucial for the termination step of many radical chain reactions, where a carbon-centered radical is trapped by the diselenide to form a C-Se bond and regenerate a selenyl radical, thus propagating the chain.

The table below summarizes the key reactive selenium species generated from diselenides and their applications in synthesis.

PrecursorReactive SpeciesMethod of GenerationApplication in Synthesis
Diorganyl DiselenideElectrophilic Selenium (RSe⁺)OxidationAddition to alkenes/alkynes, Electrophilic substitution
Diorganyl DiselenideNucleophilic Selenium (RSe⁻)Reduction (e.g., with NaBH₄)Nucleophilic substitution, Ring-opening of epoxides
Diorganyl DiselenideSelenyl Radical (RSe•)Photolysis, ThermolysisRadical addition to unsaturated bonds, Radical cyclization

Supported this compound Catalytic Systems and Heterogeneous Catalysis

The application of this compound compounds in heterogeneous catalysis, primarily through immobilization on solid supports, represents a significant advancement toward sustainable chemical synthesis. sciltp.com Polymer-supported selenium catalysts are designed to be easily separated from the reaction mixture, which facilitates convenient recovery and reuse. nih.govacs.org This approach not only improves the economic viability of the catalytic process but also minimizes product contamination with selenium residues.

Recent studies have demonstrated that polymer-supported selenium catalysts can exhibit significant performance differences when compared to their small-molecule, homogeneous counterparts. nih.govacs.org These differences can lead to distinct reaction mechanisms, thereby creating new opportunities for the development of novel organic reactions. nih.govacs.org The immobilization of the selenium moiety can influence the catalyst's local environment, potentially altering its reactivity and selectivity. The development of heterogeneous catalytic systems based on diselenides is a key area of research, aiming to combine the unique reactivity of organoselenium compounds with the practical advantages of solid-phase synthesis. nih.gov

The table below summarizes findings related to a heterogeneous this compound catalyst used in the oxidation of aldehydes.

Catalyst SystemReactionKey AdvantagesReference
Diselenide supported on modified poly(styrene-co-maleic anhydride)Oxidation of aldehydesMild and green reaction conditions, catalyst recyclability nih.gov

Mechanistic Investigations of this compound-Catalyzed Processes

Understanding the reaction mechanisms of this compound-catalyzed processes is crucial for optimizing reaction conditions and designing more efficient catalysts. A predominant mechanistic pathway involves the generation of a highly reactive electrophilic selenium species from the this compound precursor. nih.govmdpi.com This activation is often accomplished through oxidation.

For instance, in the synthesis of butenolides, diphenyl diselenide is oxidized by an agent like [bis(trifluoroacetoxy)iodo]benzene (B57053) to generate a key intermediate, phenylselenenyl trifluoroacetate. organic-chemistry.org This electrophilic species initiates a cyclization reaction with the substrate, followed by an elimination step that yields the final product and regenerates the selenium catalyst for the next cycle. organic-chemistry.org

Electrochemical methods offer a sustainable alternative for generating the active selenium catalyst, avoiding the need for chemical oxidants. nih.gov In the electrochemical synthesis of indoles, diphenyl diselenide is oxidized at the anode to form a selenium cation (PhSe+) and a selenium radical. nih.govresearchgate.net The selenium cation reacts with the alkene portion of the substrate to form a seleniranium cation, which is then attacked by an internal nitrogen atom to initiate cyclization. nih.gov The catalyst is regenerated in a continuous cycle. nih.gov

Another proposed mechanism, particularly in silver-catalyzed reactions, involves the formation of a Lewis adduct. rsc.org In the direct selanylation of indoles, Ag(I) coordinates with diphenyl diselenide, activating the Se-Se bond for a nucleophilic attack from the indole (B1671886) ring. rsc.org This is followed by the release of a Wheland intermediate and subsequent deprotonation to restore aromaticity and yield the product. rsc.org

Mechanistic studies have also identified the involvement of hypervalent selenium species. acs.org In certain catalytic halogenations, an ortho-substituted phenyl selenium catalyst reacts with an N-haloamide to generate a tetrasubstituted neutral hypervalent selenium-halogen species in situ. acs.org This species acts as the active halogenating agent in the catalytic cycle. acs.org

The table below outlines various proposed mechanisms and intermediates in this compound-catalyzed reactions.

Catalytic SystemProposed Active SpeciesKey IntermediatesReaction TypeReference
(PhSe)₂ / Selectfluor®Electrophilic selenium species (PhSe⁺)Seleniranium ion, Keteniminium ionCyclization for oxazole (B20620) synthesis nih.gov
(PhSe)₂ / Anode (Electrochemical)Selenium cation (PhSe⁺) and radical (PhSe•)Seleniranium cation, Cyclic intermediateIntramolecular cyclization for indole synthesis nih.gov
(PhSe)₂ / PhI(OCOCF₃)₂Phenylselenenyl trifluoroacetate-Oxidative cyclization for butenolide synthesis organic-chemistry.org
(PhSe)₂ / Ag₂SO₄Ag(I)-Diselenide Lewis adductWheland intermediateDirect selanylation of indoles rsc.org
ortho-substituted Phenyl Selenide (B1212193) / NBSTetrasubstituted hypervalent Se-Br species-Electrophilic halogenation acs.org

Role of Diselenium in Materials Science and Advanced Functional Systems

Diselenium as a Building Block for Chalcogenide Materials

Chalcogenide materials, which contain elements from the chalcogen group (oxygen, sulfur, selenium, tellurium), are fundamental to various electronic and optoelectronic applications. This compound, or sources that readily generate diselenide species, serves as a crucial building block in the creation of these materials. The ability of selenium to form dynamic covalent bonds, such as the diselenide bond, is particularly important for structure programming in materials science. acs.org

Synthesis of Transition Metal Diselenides

Transition metal diselenides (TMDSs), with the general formula MSe₂, where M is a transition metal, represent a significant class of chalcogenide materials. This compound or selenium precursors are widely used in their synthesis. Various methods have been developed for the preparation of these compounds.

One approach involves the direct reaction of metal platinum foil and selenium powder under high pressure and high temperature to synthesize single-crystal platinum diselenide (PtSe₂). researchgate.net This high-pressure method allows for the growth of single crystals with sizes exceeding 15 microns. researchgate.net

Another synthetic route for transition metal diselenides like NiSe₂, CoSe₂, and FeSe₂ is the solvothermal-reduction reaction at low temperatures. researchgate.net This method has successfully produced these diselenides with compositions in agreement with their stoichiometries. researchgate.net For instance, NiSe₂ nanocrystallites prepared via this solvothermal reduction showed a peak corresponding to the Se-Se stretching mode in Raman spectroscopy at 216.5 cm⁻¹. researchgate.net

Furthermore, reactions involving N-heterocyclic carbene derivatives of selenium(II) dihalides with transition metals like iron and zinc have led to the formation of dicationic diselenides. rsc.orgrsc.org Controlled oxidation of selone adducts of metal halides with halogenating agents has also proven to be a general route for the synthesis of dicationic diselenides. rsc.orgrsc.org Reactions of mixtures of selones and dihaloselones with metal halides such as FeCl₃, ZnX₂, CdI₂, HgI₂, PdCl₂, and PtCl₂ have produced dicationic diselenides as a single product. rsc.orgrsc.org

Organic diselenides have also been utilized in transition metal-catalyzed reactions for the synthesis of novel organoselenium compounds, such as bis- and tris-selanyl alkenes, through reactions with acetylenic compounds in the presence of iron salts. mdpi.com

Role in 2D Materials (e.g., PtSe₂, VSe₂, WSe₂)

This compound is integral to the creation of two-dimensional (2D) transition metal dichalcogenides (TMDCs), which are layered materials with unique electronic and optoelectronic properties. ntu.edu.sgossila.com PtSe₂, VSe₂, and WSe₂ are notable examples of such 2D materials where selenium, often derived from this compound precursors or elemental selenium, plays a crucial role in their synthesis and structure.

PtSe₂, for example, is a layered substance that can be exfoliated into layers as thin as three atoms. wikipedia.org Depending on its thickness, PtSe₂ can exhibit properties ranging from a metalloid to a semiconductor. wikipedia.org Monolayer PtSe₂ is a semiconductor with a band gap of 1.9 eV, while layers thicker than 3 ML become semi-metallic. arxiv.org The synthesis of ultrathin single-crystal PtSe₂ nanosheets has been achieved using H₂PtCl₆ and Se as precursors. researchgate.net PtSe₂'s significant spin-orbit coupling makes it a promising material for studying spin-to-charge conversion in van der Waals materials. arxiv.org

VSe₂ is another 2D material that can be synthesized using selenium. americanelements.comamericanelements.comalfa-chemistry.comuni.lunih.gov Vertical van der Waals heterostructures of VSe₂/WSe₂ have been synthesized using a two-step chemical vapor deposition (CVD) method, where VCl₃ was used as a precursor to minimize damage to the WSe₂ template layer. sci-hub.se

WSe₂, a 2D semiconductor, is also synthesized using selenium sources. americanelements.comfishersci.nosigmaaldrich.comnih.govnih.gov It has shown promise as an electrocatalyst for the hydrogen evolution reaction (HER). researchgate.net Graphene-like few-layered WSe₂ nanosheets have been synthesized via a solvothermal reaction, exhibiting excellent HER performance. researchgate.net

The ability to synthesize these materials as few-layer or monolayer structures highlights the control achievable in incorporating selenium into these 2D systems.

This compound in the Synthesis of Nanomaterials

This compound and diselenide species are also employed in the fabrication of various nanomaterials, contributing to the formation of nanoparticles, nanorods, and more complex supramolecular structures.

Fabrication of Diselenide Nanoparticles and Nanorods

The synthesis of transition metal diselenide nanoparticles and nanorods has been explored using methods that likely involve the controlled reaction of metal precursors with selenium sources. While specific details on the direct use of the Se₂ molecule for nanoparticle/nanorod fabrication are less commonly highlighted, methods for synthesizing bulk and layered transition metal diselenides often involve selenium powder or other selenium compounds that can generate diselenide species under reaction conditions. For example, the solvothermal-reduction process used for synthesizing NiSe₂, CoSe₂, and FeSe₂ results in nanocrystallites, and with increasing temperature, NiSe₂ transformed from filament nanocrystallites to octahedral crystals. researchgate.net This indicates that reaction conditions can influence the morphology of the resulting diselenide nanomaterials.

Self-Assembly of this compound-Containing Supramolecular Structures

The dynamic covalent nature of the diselenide bond (Se-Se) plays a significant role in the self-assembly of supramolecular structures. acs.orgacs.org Diselenide bonds have a lower bond energy (172 kJ/mol) compared to disulfide bonds (240 kJ/mol), making them more dynamic and responsive to stimuli like light, heat, and redox changes. acs.orgacs.orgresearchgate.net This dynamic characteristic allows for reversible reactions and the formation of complex architectures.

Selenium-containing compounds, including those with diselenide bonds, have been explored for their ability to form supramolecular assemblies through non-covalent interactions like chalcogen bonding (ChB). nih.gov Cationic 1,2,4-selenodiazole building blocks, for instance, can self-assemble into one-dimensional supramolecular polymers via Se∙∙∙Cl, H∙∙∙Cl, and ChB interactions. nih.gov

The dynamic covalent characteristics of diselenide bonds can lead to energy dissipation and influence the ordering of materials at the microscopic level. acs.org The oxidation and reduction of diselenide bonds in assemblies formed with amphiphilic molecules can cause dissociation and dissolution. acs.org

Furthermore, diselenide-containing polymers have attracted interest for their rapid response to external triggers, finding potential applications in areas like self-healing materials and dynamic combinatorial chemistry. acs.orgacs.org The introduction of a redox-responsive Se-Se bond into polymer backbones has been achieved, leading to polymers with reversible redox-responsive behavior. acs.org Redox-triggered reversible supramolecular self-assembly has been demonstrated in peptide-selenopolypeptide conjugates, where the oxidation of selenoether to selenoxide drives changes in peptide conformation and subsequent self-assembly. nih.gov

Photoactive and Electroactive Materials Featuring this compound Moieties

Materials incorporating this compound moieties or derived from this compound precursors exhibit interesting photoactive and electroactive properties, making them suitable for applications in optoelectronics and electrochemistry.

Transition metal diselenides, such as WSe₂, are used as semiconductors in electrochemical solar cells. fishersci.no The layer-dependent band gap of 2D materials like PtSe₂ allows for tunable electronic and optical properties, making them promising for applications in photodetectors and transistors. researchgate.netarxiv.org PtSe₂ exhibits high photoelectrical coupling and broadband response. researchgate.net

Polymers containing selenium compounds, synthesized via methods like Kumada coupling, can yield stable electrochromic materials. alfa-chemistry.com These materials exhibit reversible electrochemical oxidation properties, low driving voltage, high coloration efficiency, and high contrast ratios, particularly in the near-infrared (NIR) region. alfa-chemistry.com Such polymers hold potential for opto-electronic applications due to their electrochemical and optical characteristics. alfa-chemistry.com

The incorporation of diselenide bonds into materials can also influence their electronic behavior, with selenium-based heterocycles contributing to improved electronic properties and higher mobility in field-effect transistor (FET) devices. researchgate.net

This compound's role extends to the creation of mesostructured chalcogenide-based materials with semiconducting properties, which can be assembled using molecular building blocks and linkage metal ions. nih.gov These materials show potential for various optoelectronic applications. crimsonpublishers.com

This compound in Polymer Science and Dynamic Covalent Materials

The incorporation of diselenide bonds into polymer structures has opened avenues for creating dynamic covalent polymers. These polymers can undergo reversible bond cleavage and reformation, allowing for the development of materials with advanced functionalities like self-healing, shape memory, and reprocessability xuslab.comsciengine.comresearchgate.netwikipedia.org. The dynamic covalent chemistry (DCvC) of diselenides is a key aspect enabling these properties xuslab.comsciengine.comwikipedia.org.

Self-Healing Polymers Based on Diselenide Bonds

Self-healing polymers are a class of smart materials capable of repairing damage autonomously or in response to an external stimulus, thereby extending their lifespan and preventing catastrophic failure acs.orgmdpi.com. Diselenide bonds have emerged as effective dynamic covalent units for conferring self-healing capabilities to polymers xuslab.comacs.orgacs.orgmdpi.comresearchgate.net. The self-healing mechanism often relies on the reversible exchange reactions of the diselenide bonds xuslab.comacs.orgacs.orgresearchgate.net.

Research has demonstrated that polymers containing diselenide bonds can achieve self-healing through different triggers. Visible light is a particularly effective stimulus for inducing diselenide exchange reactions at mild conditions, allowing for remote self-healing xuslab.comacs.orgmdpi.com. For instance, diselenide-containing polyurethane elastomers have shown visible light-induced self-healing properties, with damaged samples recovering mechanical strength after light irradiation acs.org. In some cases, nearly 100% self-healing efficiency has been achieved under visible light at room temperature for diselenide-containing protein hydrogels mdpi.com.

Mechanical force can also trigger the scission of diselenide bonds, generating seleno radicals that can initiate further reactions, leading to mechano-healing and remodeling of the polymer network chinesechemsoc.org. Polyurethane elastomers functionalized with diselenide bonds have been shown to undergo stress-reporting and self-strengthening through mechanically activated diselenide units chinesechemsoc.org.

Compared to disulfide bonds, diselenide bonds generally exhibit lower reaction barriers for exchange, which can lead to more efficient self-healing, especially under milder conditions acs.org. The ability of some diselenide species, such as diphenyl diselenide, to absorb visible light also enhances radical formation, further promoting self-healing at room temperature acs.org.

Data from studies on self-healing efficiency can be presented to highlight the effectiveness of diselenide bonds. For example, the recovery of mechanical properties after healing is a common metric.

Polymer TypeDiselenide Moiety IncorporatedStimulus for HealingHealing Efficiency (Mechanical Strength Recovery)Reference
Polyurethane ElastomerDiselenide bondsVisible Light~200 kPa stress sustained after 24h healing acs.org
Protein HydrogelDiselenide bondsVisible LightNearly 100% recovery after 16h mdpi.com
Epoxy Resin (EP-SeSe)Bis(4-aminophenyl) diselenideTemperature (>Tg)Excellent self-healing performance researchgate.net
Polyurethane Elastomer (with polymerizable side chains)Bis-undecyl-substituted diselenidesMechanical ForceMechano-healing observed chinesechemsoc.org

Note: Healing efficiency metrics and conditions can vary significantly between studies.

The synergistic effect of diselenide bonds with other dynamic bonds, such as Schiff base bonds, has also been explored to achieve enhanced self-healing properties in materials like hydrogels mdpi.com.

Reversible Crosslinking Strategies

Diselenide bonds are valuable as reversible crosslinkers in polymer networks, allowing materials to transition between crosslinked and non-crosslinked states in response to stimuli mdpi.comresearchgate.netntu.edu.sg. This reversible crosslinking is fundamental to achieving properties like reprocessability, shape memory, and controlled degradation or drug release xuslab.commdpi.comsciengine.comresearchgate.netacs.org.

The dynamic exchange of diselenide bonds facilitates the rearrangement of the polymer network, enabling processes such as stress relaxation, remodeling, and weldability in materials like epoxy thermosets researchgate.net.

Diselenide bonds are particularly sensitive to redox stimuli, making them useful for creating polymers that can be reversibly crosslinked or decrosslinked under oxidizing or reducing conditions mdpi.comresearchgate.netresearchgate.netacs.org. This property has been utilized in the development of redox-responsive polymeric micelles for controlled drug delivery, where the diselenide crosslinks cleave in the presence of reducing agents like glutathione (B108866) or oxidizing agents like hydrogen peroxide, triggering the release of encapsulated substances mdpi.comresearchgate.netresearchgate.netacs.org.

Visible light can also induce the reversible cleavage and formation of diselenide crosslinks, offering a non-invasive method for controlling the network structure xuslab.commdpi.comacs.orgmdpi.com. This light sensitivity has been exploited for applications such as photo-patterning and surface modification xuslab.commdpi.com.

Diselenide-containing polymers can be synthesized through various polymerization techniques, and the diselenide units can be incorporated into the polymer backbone or as crosslinking points xuslab.comrsc.orgrsc.orgrsc.orgmdpi.com. Diselenide-yne polymerization, for example, has been established as an efficient method for preparing selenium-containing hyperbranched polymers rsc.org. Post-modification strategies using diselenide-yne chemistry also allow for the introduction of diverse functional groups and the construction of polymer brushes with tunable properties rsc.org.

The reversible nature of diselenide crosslinking allows for the design of materials that can be molded or reshaped multiple times, contributing to the development of sustainable and recyclable polymer materials sciengine.comwikipedia.org.

Biochemical and Mechanistic Studies of Diselenide Function

Diselenide Bonds in Selenoproteins and Enzymes

Selenoproteins are a family of proteins that contain at least one selenocysteine (B57510) residue, which is often located in the active site of these enzymes. Selenocysteine, the 21st genetically encoded amino acid, is an analog of cysteine where selenium replaces sulfur wikipedia.org. Like cysteine, selenocysteine can form covalent bonds, including diselenide bonds (Se-Se) and selenosulfide bonds (Se-S).

Structural Roles in Protein Folding and Stability

Diselenide bonds, analogous to disulfide bonds in cysteine-containing proteins, can contribute to the structural integrity and stability of selenoproteins. The incorporation of selenocysteine can influence protein folding pathways. Replacing cysteine residues with selenocysteine can alter the secondary and tertiary structure of a protein. mdpi.com. While disulfide bonds are common for stabilizing secreted proteins, diselenide cross-links appear less frequently in biology rsc.org. However, selenocystine (B224153) units (the oxidized form of selenocysteine containing a diselenide bond) can stabilize selenoproteins with diselenide bridges mdpi.com.

Studies involving the replacement of disulfide bonds with diselenide bonds in peptides like apamin (B550111) and bovine pancreatic trypsin inhibitor (BPTI) have shown that diselenide bonds can form spontaneously and influence folding pathways rsc.orgrsc.org. Diselenide bonds are generally more thermodynamically stable than disulfide bonds, although they can be more kinetically labile rsc.orgjst.go.jpacs.org. For instance, selenoglutathione (GSeSeG), a diselenide analog of oxidized glutathione (B108866) (GSSG), has a reduction potential significantly lower than GSSG, indicating greater stability acs.orgnih.gov. Despite this increased stability, GSeSeG can efficiently oxidize cysteine residues in unfolded proteins, promoting folding acs.org.

Interactive Data Table: Redox Potentials

CompoundBondReduction Potential (mV)Stability Comparison to GSSG
Oxidized Glutathione (GSSG)Disulfide-256Reference
Selenoglutathione (GSeSeG)Diselenide-407 ± 9More stable (7 kcal/mol)

Note: In an interactive table, hovering over a compound could display its structure or a brief description.

Enzymatic Redox Cycling Involving Diselenide/Selenol Pairs (e.g., GPx mimetics)

Selenocysteine residues in the active sites of enzymes like glutathione peroxidases (GPx) and thioredoxin reductases (TrxR) are critical for their catalytic activity mdpi.commdpi.com. These enzymes utilize the redox cycling between the selenol form (-SeH) and oxidized states, which can include selenenic acid (-SeOH) and potentially diselenide or selenenyl sulfide (B99878) intermediates, to catalyze the reduction of peroxides and other reactive oxygen species mdpi.commdpi.comresearchgate.net.

The catalytic cycle of GPx, for example, involves the selenol group of selenocysteine reacting with a hydroperoxide to form selenenic acid. This selenenic acid is then reduced back to the selenol by utilizing thiols, typically glutathione (GSH), often involving a selenenyl sulfide intermediate (R-Se-SG) mdpi.commdpi.com. This redox cycle is essential for maintaining cellular homeostasis and protecting against oxidative stress mdpi.com.

Synthetic diselenides have been developed to mimic the activity of GPx mdpi.comscielo.brrsc.org. These mimetics often follow a similar catalytic mechanism involving selenol and selenenyl sulfide intermediates, reducing peroxides at the expense of thiols mdpi.comscielo.brnih.gov. The activity of these synthetic mimetics can be influenced by their chemical structure, including the presence and position of substituents scielo.brnih.gov.

Diselenium Metabolites in Biological Pathways

Selenium metabolism involves the conversion of inorganic and organic selenium sources into biologically active forms. While the primary biologically active form incorporated into selenoproteins is selenocysteine, other selenium-containing metabolites exist. Selenocystine, the diselenide form of selenocysteine, is one such metabolite mdpi.comwikipedia.org.

Selenocystine is assumed to participate in redox homeostasis pathways and has demonstrated activity similar to glutathione peroxidase mdpi.com. It can be reduced to selenocysteine by enzymes like glutathione reductase, allowing it to potentially enter the GPx cycle mdpi.com. Other organic diselenides, such as dimethyldiselenide, have also been reported to be active against oxidative damage mdpi.com.

Mechanistic Insights into Selenium Redox Homeostasis Involving Diselenides

Selenium plays a multifaceted role in redox homeostasis, acting as either an antioxidant or, at high concentrations, a pro-oxidant mdpi.com. The biological function of selenium is largely mediated by selenoproteins, which are involved in antioxidant defense and redox signaling mdpi.com.

Diselenide-selenol equilibria are central to selenium's redox chemistry in biological systems mdpi.comnih.gov. The reversible formation and reduction of diselenide bonds are key processes in the catalytic cycles of selenoproteins like GPx and TrxR mdpi.commdpi.com. The lower redox potential of selenols compared to thiols facilitates their oxidation and participation in these redox reactions rsc.orgjst.go.jp.

Synthetic diselenides can also interact with the cellular redox machinery. For example, selenoglutathione can oxidize NADPH and is a substrate for glutathione reductase, suggesting their ability to engage with key components of the cellular redox system acs.org. The interaction of diselenides with thiols, such as cysteine and glutathione, can lead to the oxidation of thiols and the formation of selenols and disulfides, impacting the activity of thiol-containing enzymes nih.govscielo.brnih.gov.

Diselenides in Oxidative Stress Regulation (mechanistic)

Diselenides are involved in the regulation of oxidative stress through various mechanisms, primarily linked to their antioxidant and pro-oxidant activities and their interactions with the cellular redox system. Selenoproteins containing diselenide bonds or utilizing diselenide/selenol redox cycling, such as GPx and TrxR, are key players in the antioxidant defense system, protecting cells from damage caused by reactive oxygen species (ROS) mdpi.commdpi.com.

Synthetic diselenides also exhibit antioxidant properties, often mimicking the activity of GPx by catalyzing the reduction of peroxides mdpi.comscielo.brnih.govnih.gov. The mechanism typically involves the diselenide being reduced to a selenol, which then participates in the catalytic cycle mdpi.comscielo.brnih.gov. For example, diphenyl diselenide has shown antioxidant activity and can protect against oxidative stress in cellular models, potentially by activating pathways like Nrf2/Keap1 and modulating the glutathione-dependent antioxidant system nih.govcore.ac.uk.

However, diselenides can also exhibit pro-oxidant activity, particularly at higher concentrations. This can involve the oxidation of protein thiol groups, leading to the disruption of enzyme activity and potentially the generation of ROS mdpi.comnih.govscielo.brnih.gov. The balance between the antioxidant and pro-oxidant effects of diselenides is crucial for their biological impact.

Role of Synthetic Diselenides as Enzyme Mimetics (mechanistic basis)

Synthetic diselenides have been extensively studied for their ability to mimic the catalytic activity of selenoenzymes, particularly glutathione peroxidase mdpi.comscielo.brrsc.org. The mechanistic basis for this mimetic activity lies in the inherent redox properties of the diselenide bond and the ability of these compounds to participate in catalytic cycles similar to the natural enzymes.

Many synthetic diselenide mimetics operate via a mechanism involving the reduction of the diselenide to a selenol by a thiol cofactor (e.g., GSH). The resulting selenol then reacts with a peroxide, forming a selenenic acid intermediate, which is subsequently reduced back to the selenol by the thiol, often through a selenenyl sulfide intermediate mdpi.comscielo.brnih.gov. The efficiency of this catalytic cycle is influenced by the chemical structure of the synthetic diselenide, including steric and electronic effects of substituents scielo.brnih.gov.

Ebselen, a well-studied synthetic organoselenium compound containing a Se-N bond within a ring structure, is a notable example of a GPx mimetic mdpi.comnih.gov. Its mechanism of action is believed to resemble that of GPx, involving selenolate, selenenic acid, and selenenyl sulfide intermediates mdpi.com. Other diaryl diselenides have also demonstrated significant GPx-like activity, with their efficacy depending on factors such as intramolecular interactions and the rate of intermediate reactions nih.goviitb.ac.in.

Advanced Analytical Techniques for Diselenium Species

Chromatographic Methods for Separation and Identification of Diselenides

Chromatographic methods are widely used to separate diselenides from other selenium species and matrix components before detection. The choice of chromatographic technique depends largely on the volatility and polarity of the specific diselenium compound.

Gas Chromatography (GC) Hyphenated Techniques

Gas chromatography (GC) is a suitable separation technique for volatile and semi-volatile this compound compounds. When coupled with element-specific or universal detectors, GC hyphenated techniques provide a powerful means for the separation and identification of these species.

GC-Mass Spectrometry (GC-MS) is a common and versatile hyphenated technique used for the analysis of volatile organic selenium species, including diselenides. tandfonline.comnih.govresearchgate.netoup.com The GC separates the volatile compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information through the fragmentation pattern of the eluting species. This allows for both the identification and quantification of individual diselenides in complex mixtures. For instance, GC/MS has been used to identify volatile organoselenium compounds, such as dimethyl diselenide and diethyl diselenide, produced during the phytoremediation of selenium. tandfonline.comnih.govresearchgate.net Another study utilized GC-MS to identify dimethylselenide and dimethyldiselenide evolved from incubated sediments. researchgate.net The fragmentation patterns observed in the mass spectra are key to confirming the structure of the separated diselenides. For dialkyldiselenides like dimethyl diselenide (DMDSe) and diethyl diselenide (DEDSe), characteristic fragments, including the Se-Se fragment at m/z 158 for DEDSe, can be observed, aiding in their identification. oup.com

GC coupled with atomic absorption spectrometry (GC-AAS) is another hyphenated technique that has been applied for the determination of volatile this compound compounds like dimethyl diselenide. acs.org This coupling offers element-specific detection, focusing specifically on the selenium content of the eluting peaks.

Liquid Chromatography (LC) Coupled with Elemental Detectors (e.g., ICP-MS)

Liquid chromatography (LC) is a highly versatile separation technique suitable for a wide range of this compound compounds, including those that are not sufficiently volatile for GC. Coupling LC with element-specific detectors, particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is a prevalent approach for the speciation analysis of diselenides and other organoselenium compounds. ingeniatrics.comtandfonline.comnih.govnih.govresearchgate.netresearchgate.netrsc.orgnih.govchromatographyonline.com

LC-ICP-MS combines the separation power of LC with the high sensitivity and element selectivity of ICP-MS. This coupling allows for the separation of different selenium species in a sample, followed by the quantification of selenium in each separated fraction. This is particularly valuable for speciation analysis, where the goal is to identify and quantify different chemical forms of an element. ingeniatrics.comtandfonline.comnih.gov Various LC modes, such as reversed-phase chromatography, can be employed depending on the polarity of the this compound species. nih.govresearchgate.netrsc.org For example, reversed-phase HPLC coupled with ICP-MS has been used for the determination of urinary selenium metabolites, including non-polar species like dimethyl diselenide. researchgate.net A method using a short reversed-phase column and an eluent containing methanol (B129727) coupled with dynamic reaction cell ICP-MS monitoring the 80Se isotope was developed for the analysis of dimethyl selenide (B1212193) and dimethyl diselenide in biological samples. nih.govresearchgate.net

LC can also be coupled with other detectors for the analysis of diselenides. LC-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS) can provide complementary structural information to LC-ICP-MS, aiding in the identification of separated selenium species. nih.govresearchgate.netnih.gov While LC-ICP-MS provides elemental information, LC-ESI-MS/MS offers molecular information, allowing for the identification of the intact molecule and its fragments. researchgate.netnih.gov

Challenges in LC-ICP-MS for volatile selenium species have been noted, where compounds like dimethyl diselenide can exhibit enhanced ICP-MS responses due to volatilization in the sample introduction system. acs.org This highlights the importance of careful method development and optimization when analyzing volatile diselenides using this technique.

Data Table: Examples of Diselenides Analyzed by Chromatography-Mass Spectrometry

CompoundTechniqueSample MatrixKey FindingSource
Dimethyl diselenideGC/MSPhytoremediationDetected as a volatile product. tandfonline.comnih.gov
Diethyl diselenideGC/MSPhytoremediationDetected as a volatile product. tandfonline.comnih.gov
Dimethyl diselenideGC-MSIncubated sedimentsIdentified among evolved organoselenium compounds. researchgate.net
Dimethyl diselenideGC-MSWaterAnalysis using FDNB derivatization. oup.com
Diethyl diselenideGC-MSWaterAnalysis using FDNB derivatization. oup.com
Dimethyl diselenideLC-ICP-MSBiological samplesMethod developed for separation and detection. nih.govresearchgate.net
Dimethyl diselenideHPLC/ICP-MSHuman urinePresence noted, can cause enhanced ICP-MS response. acs.org

Atomic Spectroscopic Techniques for Selenium Quantification in this compound Systems

Atomic spectroscopic techniques are fundamental for the quantification of selenium in various matrices, including those containing this compound compounds. These techniques measure the total selenium concentration or, when coupled with separation methods, the concentration of specific selenium species.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive and versatile technique widely used for the determination of total selenium concentration and for selenium speciation when coupled with chromatography. ingeniatrics.comtandfonline.comnih.govnih.govresearchgate.netresearchgate.netrsc.orgchromatographyonline.comacs.orguzh.chrsc.orgresearchgate.net In ICP-MS, the sample is introduced into an inductively coupled plasma, which atomizes and ionizes the elements present. The ions are then passed into a mass spectrometer, which separates and detects them based on their mass-to-charge ratio. This provides quantitative information about the elemental composition of the sample. ICP-MS offers low detection limits and the ability to monitor multiple isotopes, which can be useful for confirming the presence of selenium and for isotopic tracing studies. ingeniatrics.com

For the analysis of this compound compounds, ICP-MS is often used as a detector after chromatographic separation (LC-ICP-MS) to quantify the selenium content in the separated diselenide peaks. nih.govresearchgate.netrsc.org It can also be used for the determination of total selenium in samples containing diselenides after appropriate sample digestion to convert all selenium species into a single form, typically selenite (B80905). uzh.ch However, as mentioned earlier, volatile this compound species can pose challenges in ICP-MS analysis due to potential signal enhancement. acs.org

Atomic Absorption Spectrometry (AAS) and Hydride Generation AAS (HG-AAS)

Atomic Absorption Spectrometry (AAS) is another widely used technique for the determination of selenium. oiv.intspectroscopyonline.comthermofisher.compsu.edu AAS measures the absorption of light by ground-state atoms. For selenium analysis, specific wavelengths are used, and the absorbance is proportional to the concentration of selenium atoms in the atomized sample. Different atomization techniques can be employed, including flame AAS and electrothermal AAS (graphite furnace AAS). oiv.intpsu.eduoiv.int Flame AAS has been used for the determination of selenium in products like shampoo containing selenium disulfide. spectroscopyonline.comthermofisher.com Electrothermal AAS offers lower detection limits compared to flame AAS. psu.edu

Hydride Generation AAS (HG-AAS) is a particularly sensitive technique for the determination of hydride-forming elements like selenium. psu.eduorientjchem.orgrjptonline.orgusda.govpjoes.compjoes.com In HG-AAS, selenium compounds are converted into volatile selenium hydride (H₂Se) through a chemical reaction, typically with sodium borohydride (B1222165). The gaseous hydride is then transported to an atomizer (e.g., a heated quartz tube or a flame) where it is atomized, and the atomic absorption is measured. rjptonline.orgusda.govpjoes.com HG-AAS is often used for selenium speciation by selectively generating hydrides from different oxidation states or species after appropriate sample pretreatment or coupling with a separation technique like chromatography. rjptonline.orgusda.govpjoes.compjoes.com For example, HG-AAS can differentiate between Se(IV) and Se(VI) because only Se(IV) readily forms a hydride under typical conditions, while Se(VI) requires a reduction step. orientjchem.orgrjptonline.orgusda.govpjoes.com While HG-AAS is highly sensitive, it typically requires the selenium to be in a form that can be converted to a hydride, which might necessitate digestion or specific chemical treatment for diselenides. rjptonline.orgpjoes.com

Data Table: Comparison of AAS and HG-AAS for Selenium Determination

TechniqueSensitivity (Detection Limit)SelectivitySample TypeNotesSource
AAS (Flame)ModerateElement-specificVariousUsed for higher concentrations, e.g., in consumer products. spectroscopyonline.comthermofisher.com
AAS (ET)Higher than Flame AASElement-specificVariousRequires small sample volumes. psu.edu
HG-AASHighElement-specificVariousSensitive for hydride-forming species, often used for speciation. psu.eduorientjchem.orgrjptonline.org

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Bonding Information

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful spectroscopic techniques that provide valuable information about the oxidation state and bonding environment of elements, including selenium in this compound compounds. These techniques are particularly useful for understanding the chemical state of selenium in complex matrices or materials.

X-ray Absorption Spectroscopy (XAS) involves exciting core electrons with X-rays and measuring the absorption as a function of X-ray energy. The XAS spectrum, particularly the region near the absorption edge (XANES - X-ray Absorption Near Edge Structure) and the extended region (EXAFS - Extended X-ray Absorption Fine Structure), provides information about the oxidation state, coordination environment, and bonding distances of the absorbing atom. aip.orgchemrxiv.orgnih.govnih.govchemrxiv.org Se K-edge XAS has been used to probe the chemical neighborhood of selenium atoms and investigate Se-Se bonding in various materials. aip.orgnih.gov For instance, EXAFS analysis has revealed Se-Se bonding in selenium-containing samples. nih.gov XAS can also be sensitive to changes in covalent Se bonding interactions (e.g., Se-Se, Se-C) and oxidation states. chemrxiv.orgnih.govchemrxiv.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that measures the kinetic energy of photoelectrons emitted when a material is irradiated with X-rays. rsc.orgresearchgate.netcarleton.edu The binding energies of the core electrons are characteristic of each element and are influenced by the chemical environment and oxidation state of the element. researchgate.netcarleton.edu XPS can be used to determine the elemental composition of a surface and the oxidation states of the elements present. rsc.orgresearchgate.netcarleton.edu For this compound compounds, XPS can provide information about the oxidation state of the selenium atoms and how it changes, for example, during oxidation processes. rsc.orgresearchgate.netsemanticscholar.orgresearchgate.net Studies have used XPS to determine the presence of organoselenium groups in different oxidation states, such as Se(II) in diselenides and Se(IV) in their oxidized forms. rsc.orgsemanticscholar.orgresearchgate.net Quantitative analysis by XPS can also be used to evaluate the fraction of oxidized selenium species. rsc.org

Data Table: Spectroscopic Techniques for this compound Characterization

TechniqueInformation ProvidedApplication ExamplesSource
XASOxidation state, bonding, coordination environment, bond distancesProbing Se-Se bonding, investigating chemical neighborhood of Se. aip.orgchemrxiv.orgnih.govnih.govchemrxiv.org
XPSElemental composition, oxidation state, chemical state, bondingDetermining oxidation state of Se in organoselenium compounds, evaluating oxidation. rsc.orgresearchgate.netcarleton.edusemanticscholar.orgresearchgate.net

Electroanalytical Methods for this compound Detection and Characterization

Electroanalytical methods, such as voltammetry and amperometry, offer sensitive and cost-effective approaches for the determination of various electroactive species. These techniques have been widely applied to the analysis of selenium, primarily focusing on the electrochemically active Se(IV) species mdpi.comresearchgate.netnih.govresearchgate.nettufts.edu. The determination of other selenium forms, including Se(VI) and some organoselenium compounds, often requires a preliminary conversion step to Se(IV) to enable electrochemical detection mdpi.comresearchgate.netnih.gov.

Studies on selenium speciation using voltammetry often employ techniques like differential pulse cathodic stripping voltammetry (DPCSV) or square wave anodic stripping voltammetry (SWASV) at various electrodes, including hanging mercury drop electrodes (HMDE) or modified solid electrodes (e.g., gold, carbon) mdpi.comresearchgate.netresearchgate.nettufts.eduresearchgate.netnih.gov. These methods typically involve an accumulation step where the analyte is deposited onto the electrode surface, followed by a stripping step where the deposited species is oxidized or reduced, generating a measurable current signal. The applicability of such stripping techniques to Se₂ would depend on its ability to be electrochemically deposited or adsorbed onto an electrode surface.

Amperometric detection has also been used in selenium analysis, often coupled with separation techniques. For instance, integrated pulsed amperometric detection (IPAD) has been applied to the detection of seleno-amino acids after chromatographic separation nih.gov. The development of amperometric sensors for selenium species often involves modifying electrode surfaces with materials that enhance selectivity and sensitivity nih.govresearchgate.net. The potential for developing specific amperometric methods for Se₂ would require understanding its reactivity and designing an electrode interface that facilitates a measurable electron transfer reaction involving the Se₂ molecule.

In the absence of specific research findings on the electroanalytical detection of elemental diatomic this compound (Se₂), a detailed discussion of detection limits, sensitivity, and specific electrode materials for this particular species cannot be provided based on the given search results. Research in this area would likely involve investigating the redox behavior of Se₂ and optimizing electrochemical parameters for its specific determination.

Q & A

Q. How do this compound’s chalcogen-bonding interactions compare to sulfur/selenium analogues in supramolecular chemistry?

  • Crystallographic Studies : Analyze Se···Se interactions in cocrystals (e.g., with halocarbons) to quantify bond strengths.
  • Computational Modeling : Use QTAIM (Quantum Theory of Atoms in Molecules) to map electron density topology .

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